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  • Product: N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide
  • CAS: 897656-36-9

Core Science & Biosynthesis

Foundational

N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide molecular weight

An In-Depth Technical Guide to N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide Introduction N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide is a specialized chemical compound belonging to the class of Weinreb amides.[1...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide

Introduction

N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide is a specialized chemical compound belonging to the class of Weinreb amides.[1] Weinreb amides, characterized by the N-methoxy-N-methyl amide functional group, are renowned as versatile and highly stable intermediates in organic synthesis.[2] They are particularly valued for their controlled reactivity with organometallic reagents to yield ketones and with reducing agents to produce aldehydes, avoiding the over-addition or over-reduction products often seen with more reactive substrates like acid chlorides or esters.[2]

The structure of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide is distinguished by a benzene ring substituted at the para position with a trifluoromethoxy group (-OCF₃).[1] This electron-withdrawing group significantly influences the electronic properties of the aromatic ring and the reactivity of the amide, while also enhancing properties like lipophilicity and metabolic stability in derivative molecules. These characteristics make it, and its structural analogs like N-methoxy-N-methyl-4-(trifluoromethyl)benzamide, valuable building blocks in the development of pharmaceuticals and agrochemicals.[3][4] This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and robust methodologies for its analytical characterization.

Physicochemical and Structural Properties

The defining features of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide are its molecular structure and the resulting chemical properties. The presence of the trifluoromethoxy group and the Weinreb amide functionality dictates its behavior in synthetic and analytical contexts.[1]

Key Identifiers and Properties
PropertyValueSource
Molecular Formula C₁₀H₁₀F₃NO₃[1]
Molecular Weight 249.19 g/mol [1]
CAS Number 897656-36-9[1]
IUPAC Name N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide[1]
SMILES CN(C(=O)C1=CC=C(C=C1)OC(F)(F)F)OC[1]
InChI InChI=1S/C10H10F3NO3/c1-14(16-2)9(15)7-3-5-8(6-4-7)17-10(11,12,13)/h3-6H,1-2H3[1]

Synthesis of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide

The most direct and common method for preparing a Weinreb amide is the reaction of an acyl chloride with N,O-dimethylhydroxylamine hydrochloride.[2] This approach is efficient and leverages commercially available starting materials. The following protocol details the synthesis from 4-(trifluoromethoxy)benzoyl chloride.

Experimental Workflow: Synthesis

Synthesis_Workflow cluster_reagents Reagents & Setup cluster_procedure Reaction & Work-up cluster_purification Purification & Analysis reagent1 4-(Trifluoromethoxy)benzoyl Chloride step2 2. Add Acyl Chloride Dropwise at 0°C reagent1->step2 reagent2 N,O-Dimethylhydroxylamine HCl step1 1. Dissolve Amine Salt & Base in DCM reagent2->step1 base Pyridine or DIPEA base->step1 solvent Dichloromethane (DCM) solvent->step1 setup Reaction Flask (Inert Atmosphere, 0°C) step1->step2 step3 3. Stir at Room Temperature step2->step3 step4 4. Aqueous Work-up (HCl, NaHCO₃, Brine) step3->step4 step5 5. Dry (Na₂SO₄), Filter, Evaporate step4->step5 purify Column Chromatography (Silica Gel) step5->purify product Final Product: N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide purify->product

Caption: Workflow for the synthesis of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide.

Detailed Synthesis Protocol

Materials:

  • 4-(Trifluoromethoxy)benzoyl chloride[5][6][7]

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (Brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N,O-dimethylhydroxylamine hydrochloride (1.2 equivalents) and anhydrous dichloromethane. Cool the resulting slurry to 0°C in an ice bath.

  • Base Addition: Slowly add pyridine or DIPEA (2.5 equivalents) to the slurry. The base neutralizes the hydrochloride salt, liberating the free amine required for the reaction.[8]

  • Acyl Chloride Addition: Dissolve 4-(trifluoromethoxy)benzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over 15-20 minutes. Maintaining a low temperature is crucial to control the exothermicity of the acylation reaction.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl to remove excess base, saturated NaHCO₃ to remove any unreacted starting material and acidic byproducts, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide.

Causality and Self-Validation: The use of a non-nucleophilic base like DIPEA or a mild base like pyridine is critical. It deprotonates the hydroxylamine salt without competing in the reaction with the highly electrophilic acyl chloride. The sequential aqueous washes serve as a self-validating purification step; the acidic wash removes basic impurities, and the basic wash removes acidic impurities, ensuring the crude product is relatively clean before final purification.

Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a comprehensive structural analysis.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary tool for structural elucidation.[1] For para-substituted benzamides, the signals for the N-methyl and N-methoxy groups are typically sharp singlets. However, in some ortho-substituted analogs, restricted rotation around the amide C-N bond can lead to peak broadening or the appearance of rotamers at room temperature. While less common for para-isomers, it is an important phenomenon to be aware of.

Expected NMR Signals (in CDCl₃):

Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Multiplicity
Aromatic-H (ortho to C=O)~ 7.7-7.9~ 128-130Doublet
Aromatic-H (ortho to OCF₃)~ 7.2-7.4~ 120-122Doublet
N-CH₃~ 3.4-3.6~ 32-34Singlet
O-CH₃~ 3.2-3.4~ 60-62Singlet
C=O-~ 168-170-
C-OCF₃-~ 150-152-
OCF₃-~ 120-122Quartet (¹⁹F coupling)

Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Interpretation:

    • ¹H NMR: Confirm the presence of two doublets in the aromatic region, characteristic of a 1,4-disubstituted benzene ring, and two singlets in the aliphatic region corresponding to the N-methyl and O-methyl protons. Integrate the signals to confirm the proton ratios.

    • ¹³C NMR: Identify the carbonyl carbon, the aromatic carbons (noting the carbon attached to the OCF₃ group), and the two distinct aliphatic carbons of the amide group.

    • ¹⁹F NMR: Observe a singlet corresponding to the -OCF₃ group.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.[1] High-resolution mass spectrometry (HRMS) is particularly useful for obtaining the exact mass.

Protocol for MS Analysis:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI). Acquire the mass spectrum in positive ion mode.

  • Data Interpretation:

    • Look for the protonated molecular ion peak [M+H]⁺ at m/z 250.06856.[1]

    • Also, check for other common adducts like the sodium adduct [M+Na]⁺ at m/z 272.05050.[1]

    • The fragmentation pattern can provide further structural confirmation.

Analytical Workflow

Analytical_Workflow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry start Purified Product nmr_prep Prepare Sample in CDCl₃ start->nmr_prep ms_prep Prepare Dilute Solution start->ms_prep nmr_acq Acquire ¹H, ¹³C, ¹⁹F Spectra nmr_prep->nmr_acq nmr_interp Interpret Spectra: - Chemical Shifts - Multiplicity - Integration nmr_acq->nmr_interp validation Structure & Purity Confirmed nmr_interp->validation ms_acq Acquire ESI-MS Spectrum ms_prep->ms_acq ms_interp Confirm Molecular Ion Peaks: - [M+H]⁺ - [M+Na]⁺ ms_acq->ms_interp ms_interp->validation

Caption: A standard workflow for the analytical validation of the final product.

Applications and Significance

N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide serves as a key intermediate in organic synthesis. Its structural features are highly desirable in medicinal chemistry and agrochemical research.

  • Pharmaceutical Development: The trifluoromethoxy group is often incorporated into drug candidates to improve metabolic stability, increase lipophilicity (which can enhance cell membrane permeability), and modulate binding affinity to biological targets. The Weinreb amide functionality allows for the controlled and efficient synthesis of complex ketones that are often precursors to bioactive molecules.[3][5]

  • Agrochemical Synthesis: Similar to pharmaceuticals, the presence of fluorinated groups can enhance the efficacy and stability of pesticides and herbicides.[3][4] This compound provides a reliable route to introduce the 4-(trifluoromethoxy)benzoyl moiety into novel agrochemical structures.

  • Materials Science: The unique electronic properties imparted by the trifluoromethoxy group make this and related compounds of interest in the development of specialty chemicals and advanced materials.[5]

References

  • N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide - 897656-36-9 - Vulcanchem. (n.d.).
  • Benzamide, N-methoxy-N-methyl-4-(trifluoromethyl)- - ChemBK. (2024, April 9). Retrieved January 26, 2026, from [Link]

  • Yuan, J., & Liu, Y.-J. (2012). 4-Methoxy-N-methylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(3), o647. [Link]

  • Martin, C. H., et al. (2021). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 12), 1279–1287. [Link]

  • 4-methoxy-N-methylbenzamide | C9H11NO2 | CID 346031 - PubChem - NIH. (n.d.). Retrieved January 26, 2026, from [Link]

  • Synthesis of hydroxamates (Weinreb amides) - Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]

  • Martin, R., & Buchwald, S. L. (2007). Convenient Method for the Preparation of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Aryl Bromides at Atmospheric Pressure. Organic Letters, 9(19), 3699–3702. [Link]

  • 4-(Trifluoromethyl)benzoyl chloride | C8H4ClF3O | CID 67607 - PubChem. (n.d.). Retrieved January 26, 2026, from [Link]

  • How do you prepare a Weinreb amide? - TutorChase. (n.d.). Retrieved January 26, 2026, from [Link]

  • EPA/NIH Mass Spectral Data Base - GovInfo. (n.d.). Retrieved January 26, 2026, from [Link]

  • Weinreb ketone synthesis - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. (2024, October 14). Retrieved January 26, 2026, from [Link]

  • Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. (n.d.). Retrieved January 26, 2026, from [Link]

  • Sreenivasa, M., et al. (2013). 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1717–o1718. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Stability and Storage of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide

For Researchers, Scientists, and Drug Development Professionals Introduction N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide is a sophisticated chemical intermediate that holds significant promise in the realms of pharm...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide is a sophisticated chemical intermediate that holds significant promise in the realms of pharmaceutical and agrochemical research and development. Its unique molecular architecture, featuring a Weinreb amide functionality and a trifluoromethoxy-substituted aromatic ring, imparts a desirable combination of reactivity and stability. The Weinreb amide (N-methoxy-N-methylamide) is a highly valued functional group in organic synthesis, renowned for its ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to a tertiary alcohol. The trifluoromethoxy group is a bioisostere of other functionalities and is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules, making it a prized substituent in medicinal chemistry.

This technical guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the stability and optimal storage conditions for N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide. A thorough understanding of a compound's stability profile is paramount for ensuring the integrity of experimental results, the safety of handling procedures, and the successful development of robust synthetic routes and formulations.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide is essential for its proper handling and storage.

PropertyValue
Molecular Formula C₁₀H₁₀F₃NO₃
Molecular Weight 249.19 g/mol
Appearance Solid
CAS Number 1235220-02-6

Source: Sigma-Aldrich[1]

Inherent Molecular Stability: A Structural Perspective

The predicted stability of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide can be inferred from the known characteristics of its constituent functional groups: the trifluoromethoxy-substituted phenyl ring and the N-methoxy-N-methylamide (Weinreb amide).

The Robustness of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF₃) group is recognized for its exceptional chemical and thermal stability. This stability is attributed to the strong carbon-fluorine bonds and the electron-withdrawing nature of the fluorine atoms, which strengthens the oxygen-carbon bond of the methoxy group. Literature suggests that the -OCF₃ group is generally resistant to chemical, electrochemical, and thermal degradation.[2] This inherent stability contributes significantly to the overall robustness of the molecule, making it less susceptible to degradation under a variety of conditions.

The Stability of the Weinreb Amide

The N-methoxy-N-methylamide, or Weinreb amide, is also known for its considerable stability. Unlike many other acylated compounds, Weinreb amides can be purified by chromatography and are stable to a range of reaction conditions. Their stability is a key feature that allows for their widespread use in organic synthesis. The tetrahedral intermediate formed upon nucleophilic attack is stabilized by chelation, which prevents over-addition and subsequent decomposition under many reaction conditions.[3][4]

Recommended Storage and Handling

Based on the available safety data and the inherent stability of the molecule's functional groups, the following storage and handling procedures are recommended to ensure the long-term integrity of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide.

Storage Conditions:

  • Temperature: Store in a cool, dry place. While some suppliers of the analogous trifluoromethyl compound recommend room temperature with a preference for <15°C, refrigerated storage at 2-8°C is a prudent measure for long-term stability, especially in the absence of specific long-term stability data.[5]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture and oxygen.

  • Container: Keep the container tightly sealed to prevent the ingress of moisture and air. Use containers made of inert materials such as amber glass to protect from light.[6]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.

Handling Procedures:

  • Handle in a well-ventilated area, preferably in a fume hood.[6]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6]

  • Avoid inhalation of dust and direct contact with skin and eyes. The compound is classified as an oral acute toxicant (Category 4) and an eye irritant (Category 2).[1]

  • In case of contact, wash the affected area thoroughly with water. If eye contact occurs, rinse cautiously with water for several minutes.[1]

Assessing Chemical Stability: A Forced Degradation Study Protocol

A forced degradation study is a critical component in the development of any new chemical entity. It provides invaluable insights into the intrinsic stability of the molecule, potential degradation pathways, and is essential for the development of a stability-indicating analytical method. The following is a comprehensive, field-proven protocol for conducting a forced degradation study on N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide, based on the International Council for Harmonisation (ICH) guideline Q1A(R2).[7][8] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[9]

Experimental Workflow for Forced Degradation

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API N-methoxy-N-methyl-4- (trifluoromethoxy)benzamide Solubilize Dissolve in Acetonitrile: Water (1:1) API->Solubilize Thermal Thermal Stress (Solid, 80°C) API->Thermal Photo Photolytic Stress (ICH Q1B) API->Photo Acid Acid Hydrolysis (0.1 M HCl, 60°C) Solubilize->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Solubilize->Base Oxidation Oxidation (3% H₂O₂, RT) Solubilize->Oxidation Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Dilute Dilute to Target Concentration Oxidation->Dilute Thermal->Solubilize Photo->Solubilize Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC

Caption: Workflow for the forced degradation study of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide.

Step-by-Step Methodology
  • Preparation of Stock Solution: Prepare a stock solution of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide in a mixture of acetonitrile and water (1:1 v/v) at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

    • Heat the mixture at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Alkaline Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

    • Maintain the mixture at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a controlled temperature oven at 80°C for 7 days.

    • At appropriate time points, withdraw a sample, dissolve it in the acetonitrile/water mixture, and dilute to a suitable concentration for HPLC analysis.

  • Photolytic Degradation:

    • Expose a sample of the solid compound and a solution (1 mg/mL in acetonitrile/water) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B.

    • A control sample should be stored in the dark under the same conditions.

    • After exposure, dissolve the solid sample and dilute both the solid and solution samples for HPLC analysis.

Development of a Stability-Indicating HPLC Method

A stability-indicating high-performance liquid chromatography (HPLC) method is essential to separate and quantify the parent compound from its potential degradation products.[10][11]

Proposed HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for acidic and neutral compounds.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase chromatography.
Gradient Elution 0-5 min: 30% B; 5-25 min: 30-90% B; 25-30 min: 90% B; 30-31 min: 90-30% B; 31-35 min: 30% BA gradient is necessary to elute both the parent compound and potentially more polar or less polar degradation products within a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CProvides reproducible retention times.
Detection Wavelength 254 nmA common wavelength for the detection of aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µLA typical injection volume.
Method Validation

The developed HPLC method must be validated according to ICH guideline Q2(R1) to ensure it is suitable for its intended purpose.[12][13] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its degradation products. This is demonstrated by the resolution of the parent peak from all degradation peaks in the chromatograms from the forced degradation study.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This should be assessed over a range of concentrations (e.g., 50-150% of the target concentration).

  • Accuracy: The closeness of the test results to the true value. This can be determined by recovery studies.

  • Precision: The degree of scatter between a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Predicted Degradation Pathways

Based on the chemical structure of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide and the known degradation pathways of related compounds, the following degradation mechanisms are most likely under forced degradation conditions.

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation (Potential) Parent N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide OCF₃ C=O N(OCH₃)CH₃ Acid 4-(trifluoromethoxy)benzoic acid OCF₃ COOH Parent:f1->Acid Acid/Base Hydrolysis Amine N,O-dimethylhydroxylamine HN(OCH₃)CH₃ Parent:f2->Amine Acid/Base Hydrolysis Oxidized Oxidized Products (e.g., N-demethylation, ring hydroxylation) Parent->Oxidized Oxidative Stress

Caption: Predicted major degradation pathways for N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide.

The primary degradation pathway is expected to be the hydrolysis of the amide bond . This can occur under both acidic and basic conditions, yielding 4-(trifluoromethoxy)benzoic acid and N,O-dimethylhydroxylamine.[1] Given the stability of the trifluoromethoxy group, degradation of this moiety is less likely. Under strong oxidative conditions, degradation of the N-methyl group or hydroxylation of the aromatic ring could potentially occur, though these are likely to be minor pathways.

Conclusion

N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide is a molecule with high inherent stability due to the robust nature of the trifluoromethoxy group and the Weinreb amide functionality. For optimal long-term stability, it should be stored in a cool, dry, and inert environment, with protection from light. A systematic forced degradation study, coupled with the development and validation of a stability-indicating HPLC method, is crucial for fully characterizing its stability profile. The protocols and insights provided in this guide offer a robust framework for researchers and drug development professionals to ensure the quality and integrity of this valuable chemical intermediate in their scientific endeavors.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). 2003. [Link]

  • Murphy, J. A., et al. "Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction." Organic Letters, vol. 7, no. 7, 2005, pp. 1427-1429. [Link]

  • Bryan Research & Engineering, LLC. "Amine Thermal Degradation." 2008. [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. 2005. [Link]

  • Pinto, D. C. G. A., et al. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." Molecules, vol. 28, no. 14, 2023, p. 5477. [Link]

  • ResolveMass Laboratories. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. 2023. [Link]

  • Singh, S., et al. "Chemistry of N-methoxy-N-methylamides. Applications in Synthesis. A Review." Organic Preparations and Procedures International, vol. 34, no. 4, 2002, pp. 337-366.
  • Dong, M. W., et al. "Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices." LCGC North America, vol. 38, no. 11, 2020, pp. 606-618. [Link]

  • European Medicines Agency. Q 1 A (R2) Stability Testing of new Drug Substances and Products. 2003. [Link]

  • Sharma, M. K., and M. Murugesan. "Forced degradation study an essential approach to develop stability indicating method." Journal of Chromatography & Separation Techniques, vol. 8, no. 1, 2017, pp. 1-3.
  • Neubert, R., et al. "Thermal degradation of ceramides as studied by mass spectrometry and vibrational spectroscopy." Analytical Communications, vol. 35, no. 5, 1998, pp. 161-164. [Link]

  • Christmann, M., et al. "Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide." Chemical Science, vol. 14, no. 33, 2023, pp. 8964-8969. [Link]

  • Shah, B. P., et al. "Stability indicating HPLC method development: a review." International Journal of Pharmaceutical Sciences and Research, vol. 5, no. 12, 2014, pp. 5133.
  • Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]

  • Dong, M. W., et al. "Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies." LCGC North America, vol. 38, no. 11, 2020, pp. 606-618. [Link]

  • Christmann, M., et al. "Photomediated C–H trifluoromethoxylations enabled by bis(trifluoromethyl)peroxide." Chemical Science, vol. 14, no. 33, 2023, pp. 8964-8969. [Link]

  • Tanaka, K., et al. "Oxidative degradation of acylsemicarbazide and its polymers." Polymer Journal, vol. 55, no. 1, 2023, pp. 1-7. [Link]

  • YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. 2022. [Link]

  • MedCrave. Forced Degradation Studies. 2016. [Link]

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Foundational

Mass spectrum of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide

An In-Depth Technical Guide to the Mass Spectrum of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide Introduction N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide is a specialized chemical intermediate belonging to the c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrum of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide

Introduction

N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide is a specialized chemical intermediate belonging to the class of N,N-disubstituted benzamides known as Weinreb amides. These compounds are highly valued in modern organic synthesis for their ability to react with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols.[1][2] The presence of the trifluoromethoxy group (-OCF₃) on the benzoyl ring imparts unique electronic properties and can enhance the metabolic stability and lipophilicity of derivative molecules, making it a valuable moiety in the design of pharmaceuticals and agrochemicals.

Accurate structural characterization is paramount for any compound intended for use in research or development. Mass spectrometry is an indispensable analytical technique for this purpose, providing precise molecular weight and detailed structural information through fragmentation analysis.[3] This guide, intended for researchers and drug development professionals, offers a comprehensive examination of the expected mass spectrum of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide. It details a robust experimental protocol for its acquisition and provides an expert analysis of the predicted fragmentation pathways, grounded in the fundamental principles of mass spectrometry and the known behavior of its constituent functional groups.

Part 1: Molecular Formula and Theoretical Mass Data

The initial step in any mass spectrometric analysis is the determination of the exact mass of the molecule. This value, derived from the elemental composition, is a critical parameter for confirming the identity of the compound.

Molecular Formula: C₁₀H₁₀F₃NO₃

Monoisotopic Molecular Weight: 249.0613 g/mol

High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) with high precision, allowing for the unambiguous confirmation of the elemental composition.[4] In a typical analysis, the molecule is observed not just as its molecular ion (M⁺) but more commonly as an adduct with a small ion, such as a proton ([M+H]⁺) or a sodium ion ([M+Na]⁺), depending on the ionization method used.

Table 1: Predicted m/z and Collision Cross Section (CCS) for Common Adducts

Adduct Form Predicted m/z Predicted CCS (Ų)
[M+H]⁺ 250.06856 154.5
[M+Na]⁺ 272.05050 162.0
[M+NH₄]⁺ 267.09510 158.9
[M-H]⁻ 248.05400 151.0

Data sourced from predictive databases, providing a reference for experimental observation.[3]

Part 2: Recommended Experimental Protocol: ESI-Q-TOF MS/MS

To acquire a high-quality mass spectrum and perform fragmentation analysis (MS/MS), an Electrospray Ionization (ESI) source coupled with a Quadrupole Time-of-Flight (Q-TOF) mass analyzer is the recommended platform. This setup provides the sensitivity of ESI for polar molecules and the high resolution and mass accuracy of a TOF analyzer.

Step-by-Step Methodology
  • Sample Preparation:

    • Prepare a stock solution of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.

    • Create a dilute working solution (e.g., 1-10 µg/mL) by diluting the stock solution with a 50:50 mixture of acetonitrile and water.

    • To promote protonation for positive ion mode analysis, add 0.1% (v/v) formic acid to the final working solution.

  • Infusion and Ionization:

    • Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: +3.5 to +4.5 kV.

    • Nebulizer Gas (N₂): 1.5 - 2.5 Bar.

    • Drying Gas (N₂): 8.0 - 10.0 L/min at a temperature of 200-250 °C. These parameters ensure efficient desolvation and ionization.

  • MS1 Spectrum Acquisition:

    • Scan a mass range of m/z 50-500 to acquire the full scan mass spectrum.

    • Identify the protonated parent molecule, [M+H]⁺, at the predicted m/z of 250.0686. The high mass accuracy of the TOF analyzer should confirm this value to within 5 ppm.

  • MS/MS Fragmentation Analysis:

    • Select the [M+H]⁺ ion (m/z 250.07) as the precursor ion for Collision-Induced Dissociation (CID).

    • Use argon as the collision gas.

    • Apply a range of collision energies (e.g., 10, 20, and 40 eV) to generate a comprehensive fragmentation spectrum. Ramping the collision energy allows for the observation of both low-energy (stable fragments) and high-energy (smaller fragments) dissociation products.[5]

    • Acquire the product ion spectrum, which will reveal the characteristic fragment ions.

This protocol establishes a self-validating system where the initial HRMS scan confirms the elemental composition, and the subsequent MS/MS analysis provides structural verification through predictable fragmentation.

Part 3: Predicted Mass Spectrum and Fragmentation Analysis

The fragmentation of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide in positive ion mode CID is expected to be dominated by cleavages around the stable and labile bonds within the molecule. The primary fragmentation pathways will involve the amide linkage and the trifluoromethoxy-substituted benzoyl moiety.

Key Fragmentation Pathways

The most probable fragmentation cascade for the protonated molecule ([M+H]⁺ at m/z 250.07) begins with the cleavage of the C-N bond of the amide. This is a characteristic fragmentation for Weinreb amides and benzamides in general.[6][7]

  • Formation of the Acylium Ion: The most significant fragmentation event is the neutral loss of N-methoxy-N-methylamine (CH₃NH(OCH₃), 61.06 Da) to form the highly stable 4-(trifluoromethoxy)benzoyl acylium ion at m/z 189.01 . This ion is expected to be the base peak in the MS/MS spectrum.

  • Decarbonylation: The acylium ion (m/z 189.01) can subsequently lose a molecule of carbon monoxide (CO, 28.00 Da) to yield the 4-(trifluoromethoxy)phenyl cation at m/z 161.02 .

  • Formation of the Weinreb Fragment: A less favored pathway could involve the formation of the protonated N-methoxy-N-methylaminocarbonyl fragment, [CH₃N(OCH₃)CO]⁺, though this is less likely due to the high stability of the benzoyl cation. A fragment corresponding to the N-methoxy-N-methyl iminium ion [CH₃N=OCH₃]⁺ at m/z 60.04 may also be observed at higher collision energies.

Table 2: Predicted Major Fragment Ions for [C₁₀H₁₀F₃NO₃+H]⁺

Observed m/z Proposed Elemental Composition Neutral Loss Proposed Structure
250.07 [C₁₀H₁₁F₃NO₃]⁺ - Parent Ion [M+H]⁺
189.01 [C₈H₄F₃O₂]⁺ CH₅NO 4-(trifluoromethoxy)benzoyl cation
161.02 [C₇H₄F₃O]⁺ CO (from m/z 189.01) 4-(trifluoromethoxy)phenyl cation

| 60.04 | [C₂H₆NO]⁺ | C₈H₅F₃O₂ | N-methoxy-N-methyl iminium ion |

Visualization of the Fragmentation Pathway

The logical flow of the fragmentation cascade can be visualized to better understand the relationships between the parent and product ions.

G parent [M+H]⁺ m/z 250.07 C₁₀H₁₁F₃NO₃⁺ frag1 4-(trifluoromethoxy)benzoyl cation m/z 189.01 C₈H₄F₃O₂⁺ parent->frag1 - CH₅NO frag3 N-methoxy-N-methyl iminium ion m/z 60.04 C₂H₆NO⁺ parent->frag3 - C₈H₅F₃O₂ frag2 4-(trifluoromethoxy)phenyl cation m/z 161.02 C₇H₄F₃O⁺ frag1->frag2 - CO

Caption: Predicted fragmentation pathway for protonated N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide.

Conclusion

The mass spectral analysis of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide is a clear example of structure-directed fragmentation. The predicted spectrum is dominated by the formation of the stable 4-(trifluoromethoxy)benzoyl acylium ion (m/z 189.01) and its subsequent decarbonylation product (m/z 161.02). These characteristic fragments provide definitive confirmation of the benzoyl portion of the molecule, while the neutral loss of 61.06 Da confirms the presence of the N-methoxy-N-methylamide (Weinreb) moiety. By employing a systematic experimental approach using HRMS techniques like ESI-Q-TOF, researchers can confidently verify the identity and integrity of this important synthetic intermediate, ensuring the reliability and reproducibility of their scientific outcomes.

References

  • Vulcanchem. N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide - 897656-36-9.
  • Chem-Impex. N-Metoxi-N-metil-4-(trifluorometil)benzamida.
  • Sigma-Aldrich. N-Methoxy-N-methylbenzamide 98 6919-61-5.
  • Chem-Impex. N-Methoxy-N-methyl-4-(trifluoromethyl)benzamide.
  • ResearchGate. (PDF) 4-Methoxy-N-methylbenzamide. Available from: [Link]

  • NIH National Center for Biotechnology Information. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Available from: [Link]

  • PubMed. [Fragmentation behaviors of taxanes drugs using electrospray ionization with quadrupole time-of-flight mass spectrometry]. Available from: [Link]

  • ResearchGate. Synthesis of Weinreb and their Derivatives (A-Review). Available from: [Link]

  • NIH National Center for Biotechnology Information. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines. Available from: [Link]

  • ACS Publications. Total Synthesis of Okeaniamide A. Available from: [Link]

  • MDPI. A Concise Asymmetric Synthesis of the Aggregation Pheromone of Cryptolestes ferrugineus, Ferrulactone II, and Its Enantiomer. Available from: [Link]

  • PubMed. Radical Cyclization Followed by the Fragmentation of Carbonyl Compounds: Effect of an α-Benzoyl Group. Available from: [Link]

  • NIH National Center for Biotechnology Information. Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. Available from: [Link]

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Protocols & Analytical Methods

Method

Reaction of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide with Grignard reagents

An Application Guide for the Synthesis of Ketones via Grignard Reaction with N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide Introduction: The Strategic Advantage of Weinreb-Nahm Amides in Ketone Synthesis In the landsc...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Ketones via Grignard Reaction with N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide

Introduction: The Strategic Advantage of Weinreb-Nahm Amides in Ketone Synthesis

In the landscape of modern organic synthesis, the formation of carbon-carbon bonds remains a cornerstone for the construction of complex molecular architectures. The Grignard reaction, a classic and powerful tool, provides a direct route to these bonds by adding organomagnesium halides to carbonyl compounds.[1] However, when traditional acylating agents like acid chlorides or esters are employed, the reaction is often plagued by a critical side reaction: over-addition.[2][3][4] The initially formed ketone is often more reactive than the starting material, leading to a second nucleophilic attack by the Grignard reagent, yielding a tertiary alcohol as an undesired byproduct.[5]

This challenge was elegantly overcome by the work of Steven M. Weinreb and Steven Nahm in 1981, who introduced N-methoxy-N-methylamides, now commonly known as Weinreb-Nahm amides.[5][6] These substrates react cleanly with both Grignard and organolithium reagents to produce ketones in high yields, effectively halting the reaction at the ketone stage.[6] The key to this selectivity lies in the formation of a stable, metal-chelated tetrahedral intermediate that resists further nucleophilic attack until it is intentionally decomposed during aqueous workup.[6]

This guide focuses on a specific, high-value Weinreb amide: N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide . The trifluoromethoxy (-OCF₃) group is a prevalent substituent in contemporary drug discovery and materials science, prized for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[7] This document serves as a detailed application note and protocol for researchers, scientists, and drug development professionals on the reliable synthesis of various 4-(trifluoromethoxy)phenyl ketones using this versatile intermediate.

The Underlying Mechanism: Why the Weinreb-Nahm Amide Succeeds

The remarkable success of the Weinreb-Nahm amide hinges on the unique stability of the reaction intermediate. The process unfolds in two distinct stages:

  • Nucleophilic Addition and Chelation: The Grignard reagent (R-MgX) performs a nucleophilic attack on the carbonyl carbon of the Weinreb amide. This addition, common to all carbonyl reactions, forms a tetrahedral intermediate. Crucially, the magnesium halide center is then chelated by both the newly formed anionic oxygen and the methoxy oxygen of the N-methoxy-N-methyl group.[6]

  • Intermediate Stability and Controlled Collapse: This five-membered chelated ring structure is exceptionally stable under the anhydrous reaction conditions.[6] It does not spontaneously collapse to expel the N-methoxy-N-methylamino group. This stability prevents the formation of the ketone in the presence of unreacted Grignard reagent, thereby averting the over-addition that leads to tertiary alcohols. The reaction effectively "pauses" at this intermediate stage. Only upon the introduction of a proton source (e.g., dilute aqueous acid) during workup is the chelate broken, leading to the collapse of the intermediate and the formation of the desired ketone.[8]

Caption: Figure 1: Mechanism of the Weinreb-Nahm Ketone Synthesis.

Protocol 1: Synthesis of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide

The starting Weinreb amide is readily prepared from the corresponding acid chloride. 4-(Trifluoromethoxy)benzoyl chloride is a commercially available or easily synthesized reagent.[7][9] The reaction with N,O-dimethylhydroxylamine hydrochloride in the presence of a mild base provides the desired amide in excellent yield.

Materials and Equipment:

  • 4-(Trifluoromethoxy)benzoyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride

  • Pyridine or Triethylamine

  • Anhydrous Dichloromethane (DCM) or Chloroform

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Standard glassware for aqueous workup and purification

Step-by-Step Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents).

  • Dissolution: Add anhydrous DCM and cool the resulting slurry to 0 °C using an ice-water bath.

  • Base Addition: Slowly add pyridine (2.2 equivalents) to the slurry with vigorous stirring.

  • Acid Chloride Addition: Dissolve 4-(trifluoromethoxy)benzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C over 15-20 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the acid chloride is consumed.

  • Workup: Quench the reaction by adding 1 M HCl solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide, which can often be used directly or purified by silica gel chromatography if necessary.

Protocol 2: General Procedure for the Reaction with Grignard Reagents

This protocol outlines the general steps for the synthesis of ketones from N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide. Strict adherence to anhydrous conditions is paramount for the success of any Grignard reaction.[1]

Materials and Equipment:

  • N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide

  • Grignard reagent (e.g., Phenylmagnesium bromide, Methylmagnesium chloride, in THF or Et₂O)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution or 1 M HCl

  • Round-bottom flask, magnetic stirrer, syringe, dropping funnel, ice bath or dry ice/acetone bath

  • Standard glassware for aqueous workup and purification (silica gel chromatography)

Step-by-Step Procedure:

  • Setup: Add N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide (1.0 equivalent) to a flame-dried, multi-neck round-bottom flask equipped with a magnetic stir bar and seal with septa. Purge the flask with an inert atmosphere (Nitrogen or Argon).

  • Dissolution: Add anhydrous THF via syringe and stir until the amide is fully dissolved.

  • Cooling: Cool the solution to 0 °C (for most Grignard reagents) or -78 °C (for highly reactive or sterically hindered reagents) using an appropriate cooling bath.

  • Grignard Addition: Add the Grignard reagent (1.2-1.5 equivalents) dropwise via syringe over 20-30 minutes. A slight exotherm may be observed. Maintain the internal temperature throughout the addition.

  • Reaction: Stir the mixture at the cooled temperature for 1-3 hours. The progress can be monitored by TLC (a helpful method is to quench a small aliquot in saturated NH₄Cl, extract with ethyl acetate, and spot on a TLC plate).

  • Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise while the flask is still in the cooling bath.

  • Workup: Allow the mixture to warm to room temperature. Add ethyl acetate or diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude ketone is typically purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Data Presentation: Scope of Grignard Reagents

The reaction is versatile and accommodates a wide range of Grignard reagents, including aliphatic and aromatic variants.[11]

Grignard Reagent (R-MgX)R GroupStoichiometry (equiv.)Temperature (°C)Typical Time (h)Expected Yield (%)
Methylmagnesium bromideMethyl1.201-2>90%
Ethylmagnesium chlorideEthyl1.201-2>90%
Phenylmagnesium bromidePhenyl1.30 to RT2-3>85%
Isopropylmagnesium chlorideIsopropyl1.50 to RT2-4~80%
Vinylmagnesium bromideVinyl1.3-20 to 02>85%
4-Methoxyphenylmagnesium bromide4-Methoxyphenyl1.30 to RT2-3>85%

Troubleshooting and Key Considerations

While the Weinreb-Nahm reaction is highly reliable, potential issues can be preemptively addressed.

  • Low Yield or No Reaction: This is almost always due to compromised Grignard reagent or inadequate anhydrous technique. Ensure all glassware is flame- or oven-dried, use high-quality anhydrous solvents, and titrate the Grignard reagent before use to determine its exact molarity.

  • Formation of Tertiary Alcohol (Over-addition): Though rare, this can occur if the reaction temperature is too high, causing the chelated intermediate to break down prematurely. Maintain the recommended low temperature throughout the addition and stirring period.

  • Recovery of Starting Material: This indicates the Grignard reagent was consumed before it could react with the amide. This can be caused by acidic impurities (including water) or insufficient equivalents of the Grignard reagent.[12]

  • Complex Product Mixture: Side reactions from the Grignard reagent itself (e.g., Wurtz coupling) can occur, especially during its formation or with prolonged storage. Using freshly prepared or high-quality commercial Grignard reagents is advisable.

Troubleshooting_Workflow Start Reaction Outcome Unsatisfactory Q1 Low or No Conversion? Start->Q1 A1_1 Check Anhydrous Conditions: - Flame-dry glassware - Use dry solvents Q1->A1_1 Yes A1_2 Verify Grignard Reagent Quality: - Titrate before use - Use fresh reagent Q1->A1_2 Yes Q2 Tertiary Alcohol Detected? Q1->Q2 No A2 Maintain Lower Reaction Temp (0°C or -78°C) - Prevents premature intermediate collapse Q2->A2 Yes Q3 Starting Material Recovered? Q2->Q3 No A3 Increase Equivalents of Grignard Reagent - Compensates for acidic impurities Q3->A3 Yes

Caption: A workflow for troubleshooting common issues.

Conclusion

The reaction of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide with Grignard reagents represents a robust, high-fidelity method for the synthesis of valuable fluorinated ketones. By leveraging the stability of the chelated tetrahedral intermediate, this protocol circumvents the pervasive issue of over-addition, offering superior control and leading to high yields of the desired product. This methodology is exceptionally well-suited for applications in medicinal chemistry and materials science, where precise molecular engineering and reliable synthetic routes are essential for success.

References

  • Kim, S., & Lee, J. I. (2003). A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Bulletin of the Korean Chemical Society, 24(11), 1573-1574. [Link]

  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • Chang, C. H., et al. (2020). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 11), 1045–1053. [Link]

  • Organic Syntheses. (n.d.). N-Methoxy-N-methylcyanoformamide. Organic Syntheses Procedure. [Link]

  • Biswas, T. (2022, August 15). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube. [Link]

  • Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]

  • Maji, B. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]

  • Chem-Station. (n.d.). Grignard Reaction - Common Conditions. [Link]

  • Sibi, M. P. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International, 25(1), 15-40. [Link]

  • Norris, J. (2018, April 24). Reaction of amides with Grignard reagents. YouTube. [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-METHOXY-N-METHYLAMIDES AS EFFECTIVE ACYLATING AGENTS. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Maji, B. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Amide Cross-Coupling. The Royal Society of Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction. [Link]

  • Sibi, M. P. (1993). CHEMISTRY OF N-METHOXY-N-METHYLAMIDES. APPLICATIONS IN SYNTHESIS. A REVIEW. Organic Preparations and Procedures International. [Link]

  • PubChem. (n.d.). 4-(Trifluoromethyl)benzoyl chloride. [Link]

  • Walborsky, H. M., & Aronoff, M. S. (1975). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. The Journal of Organic Chemistry, 40(1), 1-13. [Link]

  • Sweeting, L. M. (1997). Reactions of Amides and Nitriles. TigerWeb. [Link]

  • ResearchGate. (2015). Preparation of Trifluoromethylphenyl Magnesium Halides in the Presence of LiCl and Synthesis of 2′-Trifluoromethyl-Aromatic Ketones. [Link]

  • Chemdad. (n.d.). 4-(TRIFLUOROMETHOXY)BENZOYL CHLORIDE. [Link]

  • Yuan, J., & Liu, Y.-J. (2012). 4-Methoxy-N-methylbenzamide. ResearchGate. [Link]

  • Wikipedia. (n.d.). Grignard reaction. [Link]

  • Flynn, D. L., et al. (1998). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. Journal of the American Chemical Society, 120(19), 4827-4831. [Link]

  • Krayushkin, M. M., et al. (2022). Electrochemical Synthesis of Methoxy-NNO-azoxy Compounds via N=N Bond Formation Between Ammonium N-(methoxy)nitramide and Nitroso Compounds. Molecules, 27(19), 6567. [Link]

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Application

Application Notes and Protocols for the Use of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide in Agrochemical Synthesis

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development and agrochemical synthesis on the strategic use of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development and agrochemical synthesis on the strategic use of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide. This document outlines the synthesis of this key intermediate and its subsequent application in constructing a vital building block for modern agrochemicals. The protocols are designed to be self-validating, with explanations for critical steps, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: The Strategic Importance of the Trifluoromethoxy Moiety and the Weinreb Amide

The introduction of fluorine-containing functional groups has been a transformative strategy in the development of agrochemicals and pharmaceuticals. The trifluoromethoxy (-OCF₃) group, in particular, is highly valued for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of a molecule to its biological target.[1] N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide is an example of a Weinreb amide, a class of N-methoxy-N-methylamides that are exceptionally useful in organic synthesis. The primary advantage of a Weinreb amide is its controlled reactivity with organometallic reagents to produce ketones in high yields, avoiding the common problem of over-addition to form tertiary alcohols. This is achieved through the formation of a stable chelated intermediate.

This guide will focus on a critical two-step synthetic sequence:

  • The synthesis of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide from its corresponding acid chloride.

  • The utilization of this Weinreb amide to synthesize 4'-(trifluoromethoxy)acetophenone, a key intermediate in the production of various agrochemicals.[2]

Part 1: Synthesis of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide

The first protocol details the preparation of the Weinreb amide from 4-(trifluoromethoxy)benzoyl chloride. This foundational step is crucial for ensuring a high-purity starting material for subsequent reactions.

Experimental Protocol 1: Synthesis of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide

This protocol is adapted from standard procedures for Weinreb amide synthesis.

Objective: To synthesize N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide from 4-(trifluoromethoxy)benzoyl chloride and N,O-dimethylhydroxylamine hydrochloride.

Table 1: Reagents and Materials for Protocol 1

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles
4-(Trifluoromethoxy)benzoyl chloride224.5610.0 g0.0445
N,O-Dimethylhydroxylamine hydrochloride97.544.78 g0.0490
Pyridine79.107.70 mL0.0979
Dichloromethane (DCM), anhydrous84.93150 mL-
1 M Hydrochloric acid (HCl)36.4650 mL-
Saturated sodium bicarbonate (NaHCO₃) solution84.0150 mL-
Brine-50 mL-
Anhydrous magnesium sulfate (MgSO₄)120.37q.s.-

Step-by-Step Methodology:

  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add N,O-dimethylhydroxylamine hydrochloride (4.78 g, 0.0490 mol).

  • Dissolution: Add anhydrous dichloromethane (100 mL) to the flask and cool the resulting suspension to 0 °C in an ice-water bath.

  • Base Addition: Slowly add pyridine (7.70 mL, 0.0979 mol) to the stirred suspension.

  • Acid Chloride Addition: In a separate flask, dissolve 4-(trifluoromethoxy)benzoyl chloride (10.0 g, 0.0445 mol) in anhydrous dichloromethane (50 mL). Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by the slow addition of 1 M HCl (50 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford a colorless to light yellow oil.

Causality and Self-Validation:

  • Use of Pyridine: Pyridine acts as a base to neutralize the HCl generated during the reaction and also to deprotonate the hydroxylamine hydrochloride, forming the free nucleophile. Using a slight excess ensures the reaction goes to completion.

  • Anhydrous Conditions: The reaction is sensitive to water, which would hydrolyze the acid chloride. Therefore, using anhydrous solvents and a nitrogen atmosphere is critical for high yield.

  • Aqueous Work-up: The series of aqueous washes removes the pyridine hydrochloride salt and any unreacted starting materials, simplifying the purification process. The bicarbonate wash ensures all acidic components are removed.

Diagram 1: Workflow for the Synthesis of the Weinreb Amide

reagents N,O-Dimethylhydroxylamine HCl + Pyridine in DCM reaction Reaction at 0°C to RT reagents->reaction acid_chloride 4-(Trifluoromethoxy)benzoyl chloride in DCM acid_chloride->reaction workup Aqueous Work-up (HCl, NaHCO₃, Brine) reaction->workup purification Purification (Column Chromatography) workup->purification product N-methoxy-N-methyl-4- (trifluoromethoxy)benzamide purification->product weinreb_amide N-methoxy-N-methyl-4- (trifluoromethoxy)benzamide in THF reaction Reaction at 0°C weinreb_amide->reaction grignard Methylmagnesium Bromide grignard->reaction quench Quench with sat. NH₄Cl reaction->quench extraction Extraction with Et₂O quench->extraction purification Purification (Column Chromatography) extraction->purification product 4'-(Trifluoromethoxy)acetophenone purification->product

Sources

Method

Application Note &amp; Protocol: Synthesis of Trifluoromethyl Ketones Using Weinreb Amides

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Advantage of Trifluoromethyl Ketones and the Weinreb Amide Approach Trifluoromethyl ketones (TFMKs) are a class of compounds of...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Trifluoromethyl Ketones and the Weinreb Amide Approach

Trifluoromethyl ketones (TFMKs) are a class of compounds of immense interest, particularly in medicinal chemistry and drug development.[1][2] The incorporation of a trifluoromethyl (-CF₃) group can dramatically alter a molecule's physiological and chemical properties.[2] This is due to the high electronegativity and steric bulk of the -CF₃ group, which can enhance metabolic stability, binding affinity, and cell membrane permeability.[3][4] TFMKs themselves are valuable as potent enzyme inhibitors and versatile synthons for constructing more complex fluorinated pharmaceuticals.[1][2][5]

Traditionally, the synthesis of ketones via the addition of organometallic reagents to carboxylic acid derivatives is fraught with the challenge of over-addition, leading to the formation of undesired tertiary alcohols.[6][7] The Weinreb-Nahm amide, an N-methoxy-N-methylamide, provides an elegant solution to this problem.[6][7] The key to the Weinreb amide's utility is its ability to form a stable, chelated tetrahedral intermediate upon nucleophilic attack.[7][8] This intermediate is stable enough to prevent further addition at low temperatures and only collapses to the desired ketone upon acidic workup. This unique reactivity makes Weinreb amides ideal substrates for the synthesis of ketones, including the challenging synthesis of TFMKs.

This application note provides a detailed overview and a practical protocol for the synthesis of trifluoromethyl ketones using Weinreb amides, with a focus on the use of the Ruppert-Prakash reagent (TMS-CF₃).

Reaction Mechanism: Controlled Trifluoromethylation

The reaction of a Weinreb amide with a nucleophilic trifluoromethylating agent, such as the Ruppert-Prakash reagent (trimethyl(trifluoromethyl)silane, TMS-CF₃), proceeds through a well-defined mechanism that ensures the formation of the desired trifluoromethyl ketone without the risk of over-trifluoromethylation.[2][9][10]

  • Activation of the Trifluoromethylating Agent: The Ruppert-Prakash reagent itself is not nucleophilic. A catalytic amount of a fluoride source, such as tetrabutylammonium fluoride (TBAF) or cesium fluoride (CsF), is required to activate the TMS-CF₃ and generate the naked trifluoromethyl anion (CF₃⁻), which is the active nucleophile.[11]

  • Nucleophilic Addition: The highly nucleophilic CF₃⁻ anion attacks the electrophilic carbonyl carbon of the Weinreb amide.

  • Formation of a Stable Tetrahedral Intermediate: This addition leads to the formation of a five-membered chelated tetrahedral intermediate. The lithium or magnesium cation from the organometallic reagent is chelated by the two oxygen atoms of the intermediate, making it stable at low temperatures and preventing the elimination of the methoxy-methylamine group. This stability is the cornerstone of the Weinreb amide's ability to prevent over-addition.[7][8]

  • Workup and Ketone Formation: Upon acidic workup (e.g., with aqueous HCl), the stable intermediate collapses, eliminating the N,O-dimethylhydroxylamine moiety and yielding the final trifluoromethyl ketone.

The following diagram illustrates the reaction pathway:

Caption: Reaction mechanism for the synthesis of trifluoromethyl ketones from Weinreb amides.

Experimental Protocol: A General Procedure

This protocol provides a general method for the trifluoromethylation of a Weinreb amide using the Ruppert-Prakash reagent. Researchers should optimize conditions for their specific substrate.

Materials:

  • Weinreb amide (1.0 equiv)

  • Ruppert-Prakash reagent (TMS-CF₃, 1.5-2.0 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF (0.1 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the Weinreb amide (1.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with a slow stream of nitrogen or argon for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Dissolution: Add anhydrous THF via syringe to dissolve the Weinreb amide. A typical concentration is 0.1-0.5 M.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition:

    • Add the Ruppert-Prakash reagent (TMS-CF₃, 1.5-2.0 equiv) dropwise to the stirred solution via syringe.

    • Slowly add the TBAF solution (1.0 M in THF, 0.1 equiv) dropwise to the reaction mixture. A color change may be observed.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature over several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction:

    • Transfer the mixture to a separatory funnel and add ethyl acetate or diethyl ether.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure trifluoromethyl ketone.

Key Experimental Parameters and Considerations

ParameterRecommended ConditionsRationale and Notes
Solvent Anhydrous THFAprotic and effectively solvates the reagents. Must be anhydrous to prevent quenching of the CF₃⁻ anion.
Temperature 0 °C to room temperatureLower temperatures stabilize the tetrahedral intermediate and control the reaction rate.
Fluoride Source TBAF, CsFCatalytic amounts are sufficient to initiate the reaction.
Stoichiometry 1.5-2.0 equiv of TMS-CF₃An excess of the trifluoromethylating agent is often used to ensure complete conversion of the Weinreb amide.
Workup Acidic or neutral quenchA mild acidic quench (e.g., NH₄Cl) is typically sufficient to induce the collapse of the intermediate to the ketone.

Applications in Drug Discovery and Development

The robust and reliable nature of the Weinreb amide approach to TFMKs has led to its adoption in the synthesis of numerous biologically active compounds and drug candidates. The trifluoromethyl ketone moiety is a known bioisostere for other functional groups and can act as a transition-state mimic for enzyme inhibitors.[5]

For example, TFMKs are key components in inhibitors of various proteases, including cathepsins and caspases, which are implicated in a range of diseases from cancer to inflammatory disorders. The high electrophilicity of the ketone carbonyl in TFMKs allows for the formation of a stable hydrated gem-diol, which mimics the tetrahedral transition state of peptide bond hydrolysis.[5]

The following workflow illustrates the central role of this synthetic methodology in a drug discovery pipeline:

Drug_Discovery_Workflow Carboxylic_Acid Carboxylic Acid Precursor Weinreb_Amide_Formation Weinreb Amide Formation Carboxylic_Acid->Weinreb_Amide_Formation Weinreb_Amide Weinreb Amide Intermediate Weinreb_Amide_Formation->Weinreb_Amide Trifluoromethylation Trifluoromethylation (TMS-CF₃, F⁻) Weinreb_Amide->Trifluoromethylation TFMK Trifluoromethyl Ketone (TFMK) Trifluoromethylation->TFMK Lead_Compound Lead Compound Synthesis TFMK->Lead_Compound Biological_Screening Biological Screening & SAR Lead_Compound->Biological_Screening Drug_Candidate Drug Candidate Biological_Screening->Drug_Candidate

Caption: Workflow from carboxylic acid to a drug candidate via a trifluoromethyl ketone intermediate.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are strictly anhydrous.

    • Increase the equivalents of the Ruppert-Prakash reagent.

    • Verify the activity of the fluoride source.

  • Incomplete Reaction:

    • Allow the reaction to proceed for a longer duration or at a slightly elevated temperature (e.g., room temperature).

    • Ensure efficient stirring.

  • Side Products:

    • Deprotonation of acidic α-protons on the Weinreb amide can sometimes be a competing side reaction, though this is less common with trifluoromethylation.[12] If this is suspected, using a non-nucleophilic base or alternative reaction conditions may be necessary.

Conclusion

The synthesis of trifluoromethyl ketones via the trifluoromethylation of Weinreb amides is a powerful and reliable method that overcomes the common problem of over-addition. The stability of the chelated tetrahedral intermediate is key to the success of this transformation, allowing for the clean and high-yielding synthesis of these valuable compounds. This methodology has become an indispensable tool for medicinal chemists and researchers in drug development, enabling the synthesis of novel fluorinated molecules with potentially enhanced pharmacological properties.

References

  • Rudzinski, D. M., Kelly, C. B., & Leadbeater, N. E. (2012). A Weinreb amide approach to the synthesis of trifluoromethylketones. Chemical Communications, 48(77), 9610-9612. [Link][2]

  • Mykhailiuk, P. K. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. Beilstein Journal of Organic Chemistry, 17, 436-444. [Link]

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757-786. [Link]

  • Singh, R. P., & Shreeve, J. M. (2000). Recent highlights in the chemistry of nucleophilic trifluoromethylation. Tetrahedron, 56(39), 7613-7632. [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (2013). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications, 49(79), 8845-8857. [Link][1]

  • Wikipedia contributors. (2023). Weinreb ketone synthesis. Wikipedia. [Link][6]

Sources

Application

The Strategic Application of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide in the Synthesis of Bioactive Molecules

Introduction: The Power of the Weinreb Amide in Modern Drug Discovery In the landscape of modern medicinal chemistry, the pursuit of molecular complexity and diversity is paramount. The ability to forge carbon-carbon bon...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of the Weinreb Amide in Modern Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of molecular complexity and diversity is paramount. The ability to forge carbon-carbon bonds with precision and in the presence of sensitive functional groups is a cornerstone of synthesizing novel bioactive compounds. Among the arsenal of synthetic tools available to the discerning chemist, the Weinreb amide, an N-methoxy-N-methyl amide, stands out as a uniquely versatile and reliable intermediate.[1] This application note delves into the specific utility of a particularly valuable building block: N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide . We will explore its synthesis, reactivity, and application in the construction of complex bioactive molecules, providing detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The trifluoromethoxy (-OCF₃) group is a highly sought-after substituent in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide serves as a key reagent for introducing the 4-(trifluoromethoxy)benzoyl moiety, a structural motif present in a growing number of clinical candidates and approved drugs.

Core Principles: Why the Weinreb Amide is a Superior Acylating Agent

The primary advantage of a Weinreb amide lies in its controlled reactivity towards strong nucleophiles like organolithium and Grignard reagents. Unlike more reactive acylating agents such as acid chlorides or esters, the reaction of a Weinreb amide with one equivalent of an organometallic reagent cleanly affords the corresponding ketone.[1] Over-addition of the nucleophile to the ketone to form a tertiary alcohol is effectively suppressed.

This remarkable selectivity is attributed to the formation of a stable, chelated tetrahedral intermediate. The methoxy group on the nitrogen atom coordinates to the metal cation (Li⁺ or Mg²⁺) of the organometallic reagent, stabilizing the intermediate and preventing its collapse until acidic workup. This controlled reactivity is crucial when dealing with complex and valuable substrates, ensuring high yields of the desired ketone product.

Synthesis of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide

The title compound can be readily prepared from the commercially available 4-(trifluoromethoxy)benzoic acid. A common and efficient method involves the conversion of the carboxylic acid to the corresponding acid chloride, followed by reaction with N,O-dimethylhydroxylamine hydrochloride.

Protocol 1: Synthesis of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide

Materials:

  • 4-(trifluoromethoxy)benzoic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • N,O-dimethylhydroxylamine hydrochloride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Acid Chloride Formation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 4-(trifluoromethoxy)benzoic acid (1.0 eq) in an excess of thionyl chloride (or in DCM with oxalyl chloride and a catalytic amount of DMF). Heat the mixture to reflux for 2-3 hours until the solid has completely dissolved and gas evolution has ceased.

  • Removal of Excess Reagent: Allow the reaction mixture to cool to room temperature and remove the excess thionyl chloride by rotary evaporation. Co-evaporate with toluene (2x) to ensure complete removal.

  • Amide Formation: Dissolve the crude 4-(trifluoromethoxy)benzoyl chloride in anhydrous DCM. In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.1 eq) and pyridine (2.2 eq) in anhydrous DCM. Cool the amine solution to 0 °C in an ice bath.

  • Reaction: Slowly add the acid chloride solution to the cooled amine solution dropwise with vigorous stirring. Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide as a colorless to light yellow oil or solid.

Application in the Synthesis of a Bruton's Tyrosine Kinase (Btk) Inhibitor

A significant application of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide is in the synthesis of potent and selective inhibitors of Bruton's tyrosine kinase (Btk). Btk is a crucial enzyme in the B-cell receptor signaling pathway, and its inhibition has emerged as a promising therapeutic strategy for various B-cell malignancies and autoimmune diseases.

The synthesis of a key intermediate for a Btk inhibitor involves the reaction of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide with a heterocyclic Grignard reagent.

Workflow for the Synthesis of a Btk Inhibitor Intermediate

Btk_inhibitor_synthesis reagent1 N-methoxy-N-methyl-4- (trifluoromethoxy)benzamide ketone Btk Inhibitor Ketone Intermediate ((6-bromo-8-cyclopentyl-2-(methylamino)imidazo[1,2-b]pyridazin-3-yl) (4-(trifluoromethoxy)phenyl)methanone) reagent1->ketone reagent2 6-bromo-8-cyclopentyl-2-(methylamino) imidazo[1,2-b]pyridazine grignard Grignard Reagent Formation (i-PrMgCl·LiCl) reagent2->grignard Mg insertion grignard->ketone Weinreb Ketone Synthesis final_product Further Elaboration to Btk Inhibitor ketone->final_product

Caption: Synthetic workflow for a Btk inhibitor intermediate.

Protocol 2: Synthesis of (6-bromo-8-cyclopentyl-2-(methylamino)imidazo[1,2-b]pyridazin-3-yl)(4-(trifluoromethoxy)phenyl)methanone

Materials:

  • 6-bromo-8-cyclopentyl-2-(methylamino)imidazo[1,2-b]pyridazine

  • Isopropylmagnesium chloride lithium chloride complex (i-PrMgCl·LiCl) solution in THF

  • N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard inert atmosphere glassware and techniques

Procedure:

  • Grignard Reagent Formation (in situ): To a solution of 6-bromo-8-cyclopentyl-2-(methylamino)imidazo[1,2-b]pyridazine (1.0 eq) in anhydrous THF under an argon atmosphere, add i-PrMgCl·LiCl solution (1.1 eq) dropwise at a temperature between -10 °C and 0 °C. Stir the mixture at this temperature for 1-2 hours to facilitate the bromine-magnesium exchange.

  • Weinreb Ketone Synthesis: In a separate flask, dissolve N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide (1.2 eq) in anhydrous THF. Cool this solution to 0 °C.

  • Reaction: Slowly add the Weinreb amide solution to the freshly prepared Grignard reagent via cannula. Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired ketone intermediate.

Mechanistic Rationale for the Weinreb Ketone Synthesis

The success of the Weinreb ketone synthesis hinges on the stability of the tetrahedral intermediate formed upon nucleophilic attack of the Grignard reagent on the amide carbonyl.

Weinreb_Mechanism start Weinreb Amide + R-MgX intermediate Chelated Tetrahedral Intermediate start->intermediate Nucleophilic Attack workup Acidic Workup (e.g., NH4Cl) intermediate->workup Protonation product Ketone + MeO(Me)NH·HX workup->product Collapse of Intermediate

Caption: Simplified mechanism of the Weinreb ketone synthesis.

The chelation between the magnesium ion and the oxygen atoms of the methoxy group and the former carbonyl group prevents the elimination of the N-methoxy-N-methylamino group and subsequent over-addition of the Grignard reagent. Upon acidic workup, the intermediate is protonated and then collapses to afford the ketone.

Broader Applications and Future Perspectives

While the synthesis of kinase inhibitors represents a prominent application, the utility of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide extends to the synthesis of a wide array of other bioactive molecules. The 4-(trifluoromethoxy)phenyl ketone moiety can be found in modulators of G-protein coupled receptors (GPCRs) and ion channels. The robust and predictable nature of the Weinreb ketone synthesis allows for the late-stage introduction of this important pharmacophore into complex molecular scaffolds, a highly desirable feature in drug discovery programs.

The continued exploration of the unique properties conferred by the trifluoromethoxy group will undoubtedly lead to the expanded use of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide in the development of the next generation of therapeutics. Its reliability and versatility make it an indispensable tool for medicinal chemists striving to address challenging biological targets.

Data Summary

Reactant 1 Reactant 2 Product Typical Yield
4-(trifluoromethoxy)benzoic acidN,O-dimethylhydroxylamine HClN-methoxy-N-methyl-4-(trifluoromethoxy)benzamide85-95%
N-methoxy-N-methyl-4-(trifluoromethoxy)benzamideHeterocyclic Grignard ReagentHeterocyclic 4-(trifluoromethoxy)phenyl ketone70-90%

References

  • Sreenivasa, S., et al. (2013). 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)benzamide monohydrate. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1797. [Link]

  • Khalid, M., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Oriental Journal of Chemistry, 35(6), 1611-1626. [Link]

  • De Luca, L. (2016). Weinreb Amide: A Versatile and Widely Used Reagent in Organic Synthesis. Current Organic Synthesis, 13(4), 544-578.
  • Singh, J., et al. (2009). The renaissance of the Weinreb amide. Chemical Society Reviews, 38(4), 1034-1049.
  • Wallace, D. J. (2011). The Weinreb Amide. In Organic Reactions (Vol. 77, pp. 1-468). John Wiley & Sons, Inc.
  • Lau, K. S. Y., et al. (2016). 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides as Btk inhibitors. U.S.
  • Wikipedia. Weinreb ketone synthesis. [Link]

Sources

Method

A Streamlined Approach to Ketone Synthesis: The One-Pot Conversion of Carboxylic Acids via Weinreb Amides

Application Notes & Protocols for Researchers Abstract The synthesis of ketones is a fundamental transformation in organic chemistry, critical to the fields of medicinal chemistry and materials science. Traditional metho...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for Researchers

Abstract

The synthesis of ketones is a fundamental transformation in organic chemistry, critical to the fields of medicinal chemistry and materials science. Traditional methods involving the reaction of organometallic reagents with carboxylic acid derivatives like esters or acid chlorides are often plagued by over-addition, leading to the formation of tertiary alcohols as undesired byproducts.[1][2][3] The Weinreb-Nahm ketone synthesis circumvents this issue through the use of a stable N-methoxy-N-methylamide (Weinreb amide) intermediate.[2][4] This guide details a highly efficient, one-pot protocol for the direct conversion of carboxylic acids into ketones, eliminating the need to isolate the intermediate acid chloride or Weinreb amide. This streamlined workflow enhances operational simplicity and time efficiency, making it a valuable tool for drug development and molecular synthesis.

The Challenge of Over-Addition: A Mechanistic Hurdle

The primary difficulty in synthesizing ketones from reactive acyl compounds like acid chlorides or esters lies in the reactivity of the ketone product itself. The newly formed ketone is often more reactive than the starting material towards the highly nucleophilic organometallic reagent. This leads to a second nucleophilic attack on the ketone, ultimately yielding a tertiary alcohol after workup, which significantly lowers the yield of the desired product.[1][3][5]

The Weinreb Amide: A Superior Intermediate for Controlled Synthesis

In 1981, Steven M. Weinreb and Steven Nahm introduced a method that elegantly solves the over-addition problem.[4] Their approach involves converting a carboxylic acid derivative into an N-methoxy-N-methylamide, commonly known as a Weinreb-Nahm amide.

The genius of this intermediate lies in its reaction with an organometallic reagent (e.g., Grignard or organolithium). The nucleophilic addition forms a stable, five-membered cyclic tetrahedral intermediate, stabilized by chelation of the metal ion (Mg²⁺ or Li⁺) between the carbonyl oxygen and the methoxy oxygen.[2][6] This chelated intermediate is stable at low temperatures and does not collapse to a ketone until an aqueous workup is performed.[2] Consequently, it is protected from a second equivalent of the organometallic reagent, preventing over-addition and ensuring a clean conversion to the desired ketone.[1][5]

Mechanism of Action: The Stable Chelate

The stability of the tetrahedral intermediate is the cornerstone of the Weinreb synthesis. The diagram below illustrates this crucial mechanistic feature.

Caption: Mechanism of the Weinreb ketone synthesis.

The One-Pot Advantage: From Carboxylic Acid to Ketone

While the original protocol often involved isolating the Weinreb amide, modern methods allow for a more efficient one-pot procedure directly from the carboxylic acid. This is achieved by activating the carboxylic acid in situ to facilitate its conversion to the Weinreb amide, which is then immediately consumed by the organometallic reagent in the same reaction vessel.

This approach offers significant benefits:

  • Efficiency: Reduces handling, purification steps, and overall reaction time.

  • Yield: Minimizes material loss between steps.

  • Versatility: A wide range of activating agents can be employed, catering to different substrate sensitivities.

G start_end start_end process process intermediate intermediate A Carboxylic Acid (R-COOH) B Step 1: In Situ Activation + N,O-dimethylhydroxylamine + Base A->B C Weinreb Amide (Intermediate) B->C Forms in the same pot D Step 2: Addition of Organometallic Reagent (R'-M) C->D E Chelated Tetrahedral Intermediate D->E F Step 3: Aqueous Workup (e.g., aq. HCl, NH4Cl) E->F G Final Ketone Product (R-CO-R') F->G

Caption: Workflow for the one-pot ketone synthesis.

Reagent Selection and Experimental Considerations

The success of the one-pot synthesis hinges on the appropriate choice of reagents for each step.

Table 1: Common Activating Agents for Carboxylic Acids
Activating AgentTypical ConditionsAdvantagesConsiderations
POCl₃ (Phosphorus oxychloride)DCM, DIPEA, rtCost-effective, efficient for a broad range of acids.[7]Generates HCl, requiring a non-nucleophilic base.
T3P® (Propanephosphonic acid anhydride)THF or EtOAc, Pyridine, 0 °C to rtHigh yielding, broad functional group tolerance, easy workup.[8]Reagent is a solution, requiring accurate volume transfer.
Peptide Coupling Reagents (e.g., HATU, HOBt/EDC)DMF or DCM, DIPEA, rtVery mild conditions, excellent for sensitive or chiral substrates, prevents racemization.[4]Higher cost, can be difficult to remove byproducts.
PCl₃ (Phosphorus trichloride)Toluene, 60 °CSuitable for large-scale production, tolerates various functional groups.[8]Reagent is moisture-sensitive and corrosive.
Organometallic Reagents

Both Grignard reagents (R-MgX) and organolithium reagents (R-Li) are widely used and demonstrate broad functional group tolerance.[2][4] The reaction is compatible with aliphatic, vinyl, aryl, and alkynyl nucleophiles.[2][4]

  • Key Consideration: Reactions are typically run at low temperatures (-78 °C to 0 °C) to ensure the stability of the tetrahedral intermediate and prevent side reactions.[2] High temperatures can cause the chelate to collapse, risking over-addition.[9]

Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific substrates. All operations should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol 1: General One-Pot Synthesis using POCl₃

This protocol is adapted from a reported efficient method for a variety of carboxylic acids.[7]

Materials:

  • Carboxylic Acid (1.0 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (1.2 eq)

  • Phosphorus oxychloride (POCl₃) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Organometallic Reagent (e.g., Phenylmagnesium bromide, 1.5 eq)

  • 1 M Hydrochloric Acid (for workup)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add the carboxylic acid (1.0 eq) and N,O-dimethylhydroxylamine hydrochloride (1.2 eq).

  • Add anhydrous DCM to create a solution or suspension (approx. 0.2 M concentration relative to the carboxylic acid).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (3.5 eq) to the mixture while stirring.

  • After 10 minutes, add POCl₃ (1.1 eq) dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor the formation of the Weinreb amide by TLC or LC-MS.

  • Once the amide formation is complete, cool the reaction mixture to 0 °C.

  • Slowly add the organometallic reagent (1.5 eq) dropwise, maintaining the internal temperature below 5 °C.

  • After the addition is complete, stir the reaction at 0 °C for 1-3 hours. Monitor the consumption of the Weinreb amide by TLC or LC-MS.

  • Workup: Upon completion, slowly quench the reaction by adding it to a beaker of cold 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired ketone.

Table 2: Representative Substrate Scope

The one-pot Weinreb synthesis is compatible with a wide array of functional groups.[2][4]

Carboxylic AcidOrganometallic ReagentProductTypical Yield
Benzoic AcidMethylmagnesium BromideAcetophenone>85%
4-Methoxybenzoic AcidPhenylithium4-Methoxybenzophenone>90%
Cyclohexanecarboxylic AcidVinylmagnesium BromideCyclohexyl vinyl ketone>80%
N-Boc-glycineBenzylmagnesium ChlorideN-Boc-3-amino-1-phenylpropan-2-one>75%
3-Phenylpropanoic AcidEthylmagnesium Bromide1-Phenylpentan-3-one>85%

Troubleshooting and Key Insights

  • Incomplete Amide Formation: If the initial conversion to the Weinreb amide is sluggish, ensure all reagents and solvents are anhydrous. The amount of base (DIPEA) is critical to neutralize both the hydrochloride salt and the HCl generated by the activating agent.[7]

  • Low Ketone Yield: Ensure the addition of the organometallic reagent is performed at a low temperature (0 °C or below) to maintain the integrity of the chelated intermediate.

  • Side Reactions with Hindered Nucleophiles: With highly basic or sterically hindered organometallic reagents, a side reaction involving the elimination of the methoxide group can sometimes occur.[2][4] Running the reaction at the lowest practical temperature can help mitigate this.

  • Racemization: For chiral carboxylic acids, especially α-amino acids, using milder peptide coupling agents like HATU instead of POCl₃ is recommended to prevent racemization.[10]

Conclusion

The one-pot synthesis of ketones from carboxylic acids via Weinreb amides represents a significant advancement in synthetic methodology. It combines operational simplicity with high selectivity and broad substrate scope, effectively addressing the persistent challenge of over-addition.[1][4] By understanding the underlying mechanism and carefully selecting activating agents and reaction conditions, researchers in drug development and other scientific fields can reliably and efficiently access a vast array of ketone building blocks. This powerful reaction is a testament to the value of rationally designed intermediates in modern organic synthesis.

References

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]

  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Oriental Journal of Chemistry, 35(6), 1611-1626. [Link]

  • Organic Chemistry Portal. Synthesis of hydroxamates (Weinreb amides). [Link]

  • Arote, N. D., et al. (2024). A facile one-pot synthesis of weinreb amides from carboxylic acids with pocl3. Name of the Journal, Volume(Issue), Pages. [Link]

  • Wenxuecity. Weinreb ketone synthesis. [Link]

  • Garg, N. K., et al. (2020). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control. The Royal Society of Chemistry. [Link]

  • Grokipedia. Weinreb ketone synthesis. [Link]

  • Sureshbabu, V. V., et al. (2019). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Synthetic Communications, 49(6), 790-798. [Link]

  • Orita, A., et al. (2022). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega. [Link]

  • Organic Chemistry Portal. Weinreb Ketone Synthesis. [Link]

  • Oriental Journal of Chemistry. (2019). Recent Developments in Weinreb Synthesis and Their Applications (A-Review). [Link]

  • National Institutes of Health (NIH). Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations. [Link]

  • Hu, Y., et al. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11(20), 4474–4477. [Link]

  • Buchwald, S. L., et al. (2015). Synthesis of Weinreb Amides via Pd-Catalyzed Aminocarbonylation of Heterocyclic-Derived Triflates. The Journal of Organic Chemistry. [Link]

  • Feringa, B. L., et al. and Aryl Ketones via Sequential 1,2-Addition/Cross- Coupling of Organolithium Reagents with Weinreb Amides. [Link]

  • Garg, N. K., et al. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. What is the right reaction condition between Weinreb amide and vinyl lithium? [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide

Welcome to the technical support center for N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile Weinreb amide. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to ensure the success of your experiments.

Introduction

N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide is a valuable synthetic intermediate, particularly in pharmaceutical and agrochemical research.[1] The presence of the N-methoxy-N-methylamide (Weinreb amide) functionality allows for the controlled synthesis of ketones and aldehydes from highly reactive organometallic reagents, such as organolithiums and Grignard reagents.[2][3] The key to this control lies in the formation of a stable, chelated tetrahedral intermediate, which prevents the common problem of over-addition that leads to tertiary alcohols.[4][5] The 4-(trifluoromethoxy) substituent further enhances the compound's utility by increasing lipophilicity and metabolic stability, properties that are highly desirable in drug design.[6]

However, the unique electronic properties of the trifluoromethoxy group can also influence the reactivity of the Weinreb amide, leading to potential side reactions and purification challenges. This guide will provide a structured approach to troubleshooting these issues.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing explanations of the underlying chemistry and actionable solutions.

Issue 1: Low or No Conversion of the Weinreb Amide

Question: I am reacting N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide with an organometallic reagent, but I am recovering a significant amount of starting material. What could be the cause?

Answer:

Several factors can contribute to low or no conversion of the Weinreb amide. The primary culprits are often related to the quality and reactivity of the organometallic reagent or suboptimal reaction conditions.

Potential Causes & Solutions:

  • Inactive Organometallic Reagent: Organolithium and Grignard reagents are highly sensitive to moisture and air. Improper handling or storage can lead to significant degradation.

    • Troubleshooting Protocol:

      • Titrate Your Reagent: Always titrate your organometallic reagent prior to use to determine its exact molarity. Common methods include titration with diphenylacetic acid (for organolithiums) or 1,10-phenanthroline/sec-butanol (for Grignard reagents).

      • Use Fresh Reagent: If possible, use a fresh bottle of the reagent or a freshly prepared solution.

      • Inert Atmosphere: Ensure your reaction is conducted under a strictly inert atmosphere (argon or nitrogen) and that all glassware is thoroughly dried.

  • Insufficient Equivalents of Reagent: While Weinreb amides are designed to react in a 1:1 stoichiometry, using a slight excess (1.1-1.2 equivalents) of the organometallic reagent can often drive the reaction to completion, especially if there are trace amounts of moisture or other electrophilic impurities.

  • Low Reaction Temperature: While Weinreb reactions are typically performed at low temperatures (e.g., -78 °C to 0 °C) to maintain the stability of the tetrahedral intermediate, the initial addition of the organometallic reagent may require a slightly higher temperature to proceed at a reasonable rate, depending on the reactivity of the specific reagent.

    • Experimental Tip: If you are adding the organometallic reagent at -78 °C and observing low conversion, try allowing the reaction to slowly warm to -40 °C or even 0 °C for a period before quenching. Monitor the reaction by TLC or LC-MS to track the disappearance of the starting material.

  • Steric Hindrance: If your organometallic reagent is particularly bulky, the rate of reaction may be significantly slower.

    • Solution: Increase the reaction time and/or temperature. In some cases, a less sterically hindered organometallic reagent may be necessary.

Issue 2: Formation of a Tertiary Alcohol (Over-addition Product)

Question: I am observing the formation of a tertiary alcohol, which the Weinreb amide is supposed to prevent. Why is this happening?

Answer:

The formation of a tertiary alcohol indicates that the tetrahedral intermediate is collapsing to the ketone in situ, which then reacts with a second equivalent of the organometallic reagent. This is unusual for Weinreb amides but can occur under certain conditions.

Causality and Mitigation:

  • Elevated Reaction Temperature: The stability of the chelated tetrahedral intermediate is highly temperature-dependent. If the reaction temperature is too high, the intermediate can break down prematurely.

    • Protocol: Maintain a low temperature (ideally -78 °C to -40 °C) throughout the addition of the organometallic reagent and for a period afterward. The optimal temperature will depend on the specific reactants.

  • Aqueous Workup: The ketone is formed upon acidic workup. If the workup is not performed correctly, or if there is an excess of unquenched organometallic reagent present during the workup, over-addition can occur.

    • Workup Procedure:

      • Ensure the reaction is thoroughly quenched at low temperature with a proton source (e.g., saturated aqueous ammonium chloride or a mild acid like acetic acid in an organic solvent) before warming to room temperature.

      • Use a sufficient amount of quenching agent to neutralize all of the excess organometallic reagent.

Troubleshooting Workflow for Over-addition:

G start Tertiary Alcohol Detected q1 Was the reaction temperature kept low (-78 to -40 °C)? start->q1 sol1 Maintain low temperature throughout the reaction. q1->sol1 No q2 Was the reaction properly quenched at low temperature before warming? q1->q2 Yes end Over-addition Minimized sol1->end sol2 Quench thoroughly with a proton source at low temperature. q2->sol2 No q2->end Yes sol2->end

Caption: Troubleshooting over-addition side products.

Issue 3: Formation of Symmetrical Ketone Byproducts

Question: During the synthesis of my desired unsymmetrical ketone, I am observing the formation of a symmetrical ketone derived from my Grignard reagent. What is the source of this byproduct?

Answer:

The formation of a symmetrical ketone (R-CO-R from a Grignard reagent R-MgX) suggests a side reaction involving the Grignard reagent and a carbonyl source other than your Weinreb amide. One possibility is the reaction of the Grignard reagent with the acid chloride used to prepare the Weinreb amide, if any is carried over. Another possibility is a more complex pathway involving the urea precursor if the Weinreb amide was synthesized via that route.[7]

Preventative Measures:

  • Purity of the Weinreb Amide: Ensure your N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide is of high purity and free from the starting acid chloride (4-(trifluoromethoxy)benzoyl chloride).

    • Purification Protocol: The Weinreb amide can be purified by column chromatography on silica gel or by recrystallization. A thorough aqueous workup of the amide synthesis reaction to remove any unreacted acid chloride is also critical.

  • Reaction Conditions: The formation of symmetrical byproducts can sometimes be influenced by the solvent and temperature.

    • Optimization: Experiment with different ethereal solvents (e.g., THF vs. diethyl ether) and ensure the reaction temperature is appropriate for the reactivity of your specific Grignard reagent.

Frequently Asked Questions (FAQs)

Q1: How stable is the trifluoromethoxy group to the reaction conditions?

A1: The trifluoromethoxy group is generally considered to be highly stable. It is resistant to metabolic degradation and many chemical reagents.[6] However, under strongly basic conditions, hydrolysis to the corresponding phenol can occur, although this is typically not a major concern under the standard anhydrous conditions used for Weinreb ketone synthesis. The C-O bond of the trifluoromethoxy group is less susceptible to enzymatic oxidation compared to a methoxy group due to the electron-withdrawing effect of the fluorine atoms and steric hindrance.[6]

Q2: Can the organometallic reagent attack the aromatic ring instead of the amide carbonyl?

A2: Nucleophilic aromatic substitution (SNAr) on an electron-deficient aromatic ring is a known reaction class.[8][9] The 4-(trifluoromethoxy) group is strongly electron-withdrawing, which does make the aromatic ring more electron-poor. However, SNAr reactions typically require a good leaving group on the ring (like a halide) and often proceed under different conditions than those used for Weinreb ketone synthesis. While a direct attack of an organolithium or Grignard reagent on the trifluoromethoxy-substituted ring is not a commonly reported side reaction in this context, it is a theoretical possibility with highly reactive nucleophiles. The amide carbonyl is a much more electrophilic and accessible site for nucleophilic attack. If you observe unexplained aromatic byproducts, this pathway could be a remote possibility to consider.

Q3: What are the best practices for setting up and monitoring a reaction with N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide?

A3:

ParameterRecommendationRationale
Glassware Oven- or flame-dried under vacuum.Removes trace moisture that can quench the organometallic reagent.
Atmosphere Inert (Argon or Nitrogen).Prevents degradation of the organometallic reagent.
Reagent Addition Slow, dropwise addition of the organometallic reagent to the Weinreb amide solution at low temperature.Controls the reaction exotherm and maintains the stability of the tetrahedral intermediate.
Monitoring Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).Allows for tracking the consumption of the starting material and the formation of the product.
Quenching Use of a mild proton source (e.g., sat. aq. NH4Cl) at low temperature.Safely neutralizes excess organometallic reagent and initiates the breakdown of the tetrahedral intermediate to the ketone.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide should be handled with standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat). The synthesis of this compound may involve the use of 4-(trifluoromethoxy)benzoyl chloride, which is corrosive and moisture-sensitive.[9] All reactions involving this and other reactive reagents should be performed in a well-ventilated fume hood.

Visualizing the Key Reaction and Side Reaction

The desired reaction pathway involves the formation of a stable chelated intermediate.

G cluster_0 Desired Reaction Pathway Weinreb_Amide N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide Intermediate Stable Chelated Tetrahedral Intermediate Weinreb_Amide->Intermediate + R-M Organometallic R-M Ketone Desired Ketone Intermediate->Ketone Aqueous Workup

Caption: The desired reaction pathway for the Weinreb ketone synthesis.

A potential side reaction is the premature collapse of the intermediate, leading to over-addition.

G cluster_1 Over-addition Side Reaction Intermediate Stable Chelated Tetrahedral Intermediate Ketone_in_situ Ketone (in situ) Intermediate->Ketone_in_situ Premature Collapse (e.g., high temp) Tertiary_Alcohol Tertiary Alcohol (Over-addition Product) Ketone_in_situ->Tertiary_Alcohol + R-M Organometallic R-M

Caption: The over-addition side reaction pathway.

References

  • Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox C
  • A New Synthesis of N-Methoxy-N-methylamides from S-2-Pyridyl Thiocarbamate and Grignard Reagents. Korea Science.
  • Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central, 2025.
  • Radical alpha-Trifluoromethoxylation of Ketones by Means of Organic Photoredox Catalysis. ETH Zurich Research Collection.
  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. ACS Omega, 2022.
  • N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Organic Syntheses, 2023.
  • Recent advances in the diverse transformations of trifluoromethyl alkenes. RSC Publishing, 2025.
  • Weinreb ketone synthesis. Wikipedia.
  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. YouTube, 2022.
  • 4-Methoxy-N-(pyridin-4-ylmethyl)-3-(trifluoromethyl)
  • A Weinreb amide approach to the synthesis of trifluoromethylketones. RSC Publishing.
  • Chemistry of the Trifluoromethoxy Group: From Nucleophilic Transfer Reagents to Fluorinated Sulfur Compounds. Refubium - Freie Universität Berlin.
  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry, 2018.
  • Unexpected reactions of Grignard reagents with selected β-carboalkoxy substituted sulfinate esters.
  • Synthesis of Weinreb and their Derivatives (A-Review).
  • N-Methoxy-N-methyl-4-(trifluoromethoxy)benzamide. Chem-Impex.
  • Nucleophilic Arom
  • Technical Support Center: Trifluoromethyl Group Stability in Imidazole Synthesis. Benchchem.
  • Oxidation of α-Trifluoromethyl and Nonfluorinated Secondary Alcohols to Ketones Using a Nitroxide C
  • Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic subst.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Selective transformation of an aromatic trifluoromethyl group through...
  • Concerted Nucleophilic Arom
  • Method for purification of ketones.
  • Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. PMC - NIH.
  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts, 2025.
  • Weinreb Ketone Synthesis. Organic Chemistry Portal.

Sources

Optimization

Over-addition in Weinreb amide reactions with Grignard reagents

Welcome to the technical support center for Weinreb amide reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful ketone synthesis method...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Weinreb amide reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this powerful ketone synthesis methodology. Here, we address common challenges, particularly the issue of over-addition with Grignard reagents, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to achieve clean, high-yield ketone synthesis.

Understanding the Weinreb Amide Advantage

The Weinreb-Nahm ketone synthesis is a cornerstone of modern organic chemistry for its ability to reliably produce ketones from carboxylic acid derivatives.[1] Unlike reactions with more traditional acyl compounds like esters or acid chlorides, the Weinreb amide methodology is designed to prevent the common problem of over-addition, where a second equivalent of the organometallic reagent adds to the newly formed ketone, resulting in a tertiary alcohol.[1][2][3][4][5]

The key to this control lies in the formation of a stable tetrahedral intermediate after the initial nucleophilic attack by the Grignard reagent.[6] The N-methoxy-N-methylamide structure facilitates the formation of a five-membered chelate with the magnesium ion, which is stable at low temperatures.[1][7][8][9] This stable intermediate prevents the premature collapse to a ketone, which would then be susceptible to a second nucleophilic attack.[1] The desired ketone is only liberated upon acidic workup.[6]

However, even with this inherent stability, experimental conditions can sometimes lead to the undesired over-addition product. This guide will help you diagnose and resolve these issues.

Troubleshooting Guide: Over-Addition in Weinreb Amide Reactions

Here we address specific issues you might be encountering in your experiments, providing causative explanations and actionable solutions.

Problem 1: My primary product is the tertiary alcohol, not the desired ketone.

This is the most common failure mode and can be attributed to several factors that destabilize the tetrahedral intermediate or introduce kinetic scenarios favoring a second addition.

  • Cause A: Elevated Reaction Temperature. The stability of the crucial chelated intermediate is highly temperature-dependent.[1][10] If the reaction temperature is too high, the intermediate can collapse prematurely to the ketone, which then rapidly reacts with the excess Grignard reagent present in the flask.[4][10]

    • Solution: Maintain stringent temperature control. For most Grignard reagents, a reaction temperature of -78 °C (dry ice/acetone bath) is recommended for the addition.[10] Some less reactive Grignards may proceed well at 0 °C, but starting at -78 °C is a safer initial condition.[11] For highly reactive Grignards like allylmagnesium bromide, maintaining a temperature no higher than -78°C is critical.[10]

  • Cause B: Excess Grignard Reagent. While the reaction is designed to be robust, a large excess of a highly reactive Grignard reagent can increase the likelihood of a second addition, especially if there are localized "hot spots" during addition or if the temperature control is not optimal.

    • Solution: Titrate your Grignard reagent to accurately determine its concentration before use.[10] Use a modest excess of the reagent (e.g., 1.1-1.5 equivalents). In some problematic cases, using a sub-stoichiometric amount can help diagnose the issue.[11]

  • Cause C: Inefficient Quenching. The workup procedure is critical. If the reaction is allowed to warm up before the excess Grignard reagent is fully quenched, the stabilized intermediate can collapse and react.[11] An aqueous quench at very low temperatures can also be inefficient as the aqueous layer may freeze, leading to poor mixing and localized warming as the reaction mixture is stirred.[10]

    • Solution 1 (Cold Quench): Quench the reaction at the reaction temperature (e.g., -78 °C) by slowly adding a saturated aqueous solution of ammonium chloride (NH4Cl).[11]

    • Solution 2 (Inverse Quench): For larger scale reactions or particularly exothermic quenches, consider an inverse quench. Transfer the cold reaction mixture slowly to a separate flask containing the vigorously stirred quenching solution.[10]

    • Solution 3 (Non-Aqueous Pre-Quench): At -78 °C, pre-quench the excess Grignard with a small amount of a proton source that is soluble at low temperatures, such as methanol, before adding the aqueous ammonium chloride solution.[10]

Problem 2: The reaction is messy, with multiple spots on TLC, including starting material and the over-addition product.

This often points to a combination of the issues above, or a problem with the quality of the reagents.

  • Cause A: Poor Quality Grignard Reagent. Old or improperly stored Grignard reagents can have a lower effective concentration, leading to incomplete conversion of the starting material.

    • Solution: Use freshly prepared Grignard reagents or titrate commercial batches before use to ensure accurate stoichiometry.[10]

  • Cause B: Rate of Addition. Adding the Grignard reagent too quickly can create localized areas of high concentration and temperature, promoting over-addition before the entire solution is homogenous.

    • Solution: Add the Grignard reagent dropwise to the cooled solution of the Weinreb amide with vigorous stirring to ensure rapid dispersion and maintain a constant low temperature.[10]

  • Cause C: Solvent Effects. Tetrahydrofuran (THF) is the most common solvent for these reactions. However, for some substrates, diethyl ether (Et2O) has been found to be a superior solvent, potentially by altering the reactivity of the Grignard reagent.[10]

    • Solution: If you are experiencing persistent issues in THF, consider switching the solvent to diethyl ether.[10]

Visualizing the Reaction Pathway and Troubleshooting Logic

To better understand the process, the following diagrams illustrate the reaction mechanism and a logical workflow for troubleshooting over-addition.

Weinreb_Mechanism cluster_reactants Reactants cluster_intermediate Reaction at Low Temp. cluster_workup Aqueous Workup cluster_side_reaction Over-Addition Pathway Weinreb_Amide Weinreb Amide (R-CO-N(OMe)Me) Tetrahedral_Intermediate Stable Chelated Tetrahedral Intermediate Grignard Grignard Reagent (R'-MgX) Grignard->Weinreb_Amide 1. Nucleophilic Attack Ketone Desired Ketone (R-CO-R') Tetrahedral_Intermediate->Ketone 2. H3O+ Workup Unstable_Intermediate Intermediate Breakdown (Premature Collapse) Tetrahedral_Intermediate->Unstable_Intermediate High Temp. Poor Quench Tertiary_Alcohol Tertiary Alcohol (Over-addition Product) Unstable_Intermediate->Tertiary_Alcohol + R'-MgX

Caption: Reaction mechanism of the Weinreb ketone synthesis.

Troubleshooting_Workflow start Over-addition Observed q1 Is reaction temp. ≤ -70°C? start->q1 q2 Is Grignard stoichiometry accurate (1.1-1.5 eq.)? q1->q2 Yes sol1 Lower temperature to -78°C q1->sol1 No a1_yes Yes a1_no No q3 Is Grignard added dropwise to amide solution? q2->q3 Yes sol2 Titrate Grignard; adjust equivalents q2->sol2 No a2_yes Yes a2_no No q4 Is the reaction quenched strictly at low temp? q3->q4 Yes sol3 Ensure slow, dropwise addition with good stirring q3->sol3 No a3_yes Yes a3_no No sol4 Implement cold quench, inverse quench, or non-aqueous pre-quench q4->sol4 No end_node Consider alternative solvent (Et2O) or alternative synthetic route q4->end_node Yes a4_yes Yes a4_no No sol1->q1 sol2->q2 sol3->q3 sol4->q4

Caption: Troubleshooting workflow for over-addition.

Summary of Key Reaction Parameters

The following table summarizes the impact of various experimental parameters on the outcome of your Weinreb amide reaction.

ParameterRecommended ConditionRationale for Preventing Over-addition
Temperature -78 °C to 0 °C (substrate dependent)Stabilizes the tetrahedral intermediate, preventing premature collapse to the ketone.[1][10]
Grignard Stoichiometry 1.1 - 1.5 equivalentsMinimizes the amount of unreacted nucleophile available for a second addition.[11]
Rate of Addition Slow, dropwisePrevents localized high concentrations and exothermic events, ensuring homogenous low temperature.[10]
Solvent THF or Diethyl EtherThe choice of solvent can modulate the reactivity of the Grignard reagent.[10]
Quenching Procedure Quench at low temperatureEnsures all excess Grignard reagent is destroyed before the stable intermediate collapses upon warming.[10][11]

Experimental Protocol: A General Procedure for Weinreb Ketone Synthesis

This protocol provides a robust starting point. Modifications may be necessary based on the specific substrate and Grignard reagent used.

Materials:

  • Weinreb Amide (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Grignard Reagent (1.2 eq, solution in THF or Et2O)

  • Saturated aqueous Ammonium Chloride (NH4Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Appropriate organic solvent for extraction (e.g., Ethyl Acetate, Diethyl Ether)

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add the Weinreb amide to an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum.

  • Dissolution: Dissolve the Weinreb amide in anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Slowly add the Grignard reagent dropwise via syringe over 15-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at -78 °C for 1-3 hours. Monitor the reaction progress by TLC by quenching a small aliquot in saturated NH4Cl.

  • Quenching: While maintaining the temperature at -78 °C, slowly add the saturated aqueous NH4Cl solution to quench the reaction.

  • Warm-up and Extraction: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel, add the extraction solvent and water if necessary to dissolve all salts.

  • Workup: Separate the layers. Extract the aqueous layer two more times with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ketone product by flash column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why can't I just use 1.0 equivalent of Grignard reagent with an ester to get a ketone? The ketone product formed after the first addition to an ester is more reactive than the starting ester.[4] Therefore, even with stoichiometric control, the Grignard reagent will preferentially react with the newly formed ketone, leading to the tertiary alcohol.[2][4] The Weinreb amide circumvents this by holding the reaction at the stable tetrahedral intermediate stage until workup.[6]

Q2: How do I prepare a Weinreb amide? Weinreb amides are typically prepared by coupling a carboxylic acid or its derivative (like an acid chloride or ester) with N,O-dimethylhydroxylamine hydrochloride.[1][12][13] For carboxylic acids, a coupling agent such as DCC or EDC is often used.[1][12] For acid chlorides, a simple reaction with N,O-dimethylhydroxylamine in the presence of a base like pyridine is effective.[1]

Q3: Are there alternatives to Grignard reagents for this reaction? Yes, organolithium reagents are also commonly used and react in a similar manner.[1][13][14] The same principles of temperature control and stoichiometry apply.

Q4: My Grignard reagent is particularly reactive (e.g., allyl or propargyl). Are there special precautions I should take? Yes. Highly reactive Grignard reagents are more prone to over-addition. For these, it is crucial to maintain a very low temperature (-78 °C or even lower), use slow, controlled addition, and consider using a less coordinating solvent like diethyl ether.[10] Careful quenching at low temperatures is also paramount.[10]

Q5: What if I cannot stop the over-addition? Are there alternative synthetic routes? If over-addition remains a persistent issue, an alternative two-step sequence can be employed. First, reduce the Weinreb amide to the corresponding aldehyde using a reducing agent like DiBAL-H. After purification, this aldehyde can then be reacted with the Grignard reagent to yield the secondary alcohol, which is then oxidized (e.g., using PCC, DMP, or a Swern oxidation) to the desired ketone.[10]

References

  • [Problem] Weinreb-Ketone synthesis / Isoxazoles : r/Chempros - Reddit. (2020-10-08). Retrieved from [Link]

  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. - YouTube. (2022-08-16). Retrieved from [Link]

  • How do you prepare a Weinreb amide? - TutorChase. Retrieved from [Link]

  • Weinreb ketone synthesis - Wikipedia. Retrieved from [Link]

  • Weinreb ketone synthesis - YouTube. (2025-12-05). Retrieved from [Link]

  • Overaddition of grignard to weinreb amide : r/Chempros - Reddit. (2025-12-05). Retrieved from [Link]

  • Weinreb ketone synthesis - Grokipedia. Retrieved from [Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents | ACS Omega. (2022-12-15). Retrieved from [Link]

  • Methods for preventing over addition of Grignard reagent - Powered by XMB 1.9.11. (2020-01-28). Retrieved from [Link]

  • Synthesis of Weinreb and their Derivatives (A-Review) - ResearchGate. (2020-05-06). Retrieved from [Link]

  • Recent Developments in Weinreb Synthesis and Their Applications - ResearchGate. (2019-12-12). Retrieved from [Link]

  • Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? (2016-01-08). Retrieved from [Link]

  • The Science Behind Ketone Synthesis: The Weinreb Amide Approach. Retrieved from [Link]

  • Reactions of Grignard Reagents - Master Organic Chemistry. (2015-12-10). Retrieved from [Link]

  • Weinreb Ketone Synthesis - Organic Chemistry Portal. Retrieved from [Link]

  • Evidence and isolation of tetrahedral intermediates formed upon the addition of lithium carbenoids to Weinreb amides and N -acylpyrroles - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC05215D. (2017-08-01). Retrieved from [Link]

  • Weinreb amides. Retrieved from [Link]

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Troubleshooting

Technical Support Center: Work-up Procedure for Weinreb Amide Reactions

Welcome to the technical support center for Weinreb amide reactions. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, fie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Weinreb amide reactions. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the critical work-up stage of the Weinreb ketone synthesis. This document moves beyond simple step-by-step instructions to explain the causality behind each experimental choice, ensuring a robust and reproducible methodology.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental work-up. Each solution is grounded in chemical principles to help you diagnose and resolve the problem effectively.

Q1: My reaction did not produce the expected ketone, and I recovered most of my Weinreb amide. What happened?

A: This is a classic symptom of an incomplete or failed reaction with the organometallic reagent before the work-up began. However, the work-up procedure itself can sometimes give misleading results if not performed correctly.

  • Causality: The core of the Weinreb ketone synthesis is the formation of a stable, chelated tetrahedral intermediate upon addition of an organometallic reagent (like a Grignard or organolithium).[1][2] This intermediate is stable at low temperatures but requires an acidic or aqueous quench to collapse and form the ketone.[3][4] If the intermediate never formed, you will simply have unreacted starting material. If it formed but was not properly hydrolyzed, it might not yield the ketone.

  • Troubleshooting Steps:

    • Verify Organometallic Reagent Activity: Before repeating the reaction, ensure your Grignard or organolithium reagent is active. Titration is the most reliable method.

    • Check Reaction Conditions: Ensure the reaction was performed under strictly anhydrous conditions. Water will quench the organometallic reagent before it can react with the Weinreb amide.

    • Evaluate Quenching Procedure: The quench must be adequate to hydrolyze the intermediate. Ensure you are adding a sufficient volume of the quenching solution (e.g., saturated aq. NH₄Cl) and allowing the mixture to warm to room temperature to ensure the breakdown is complete.[5] A very weak quench or insufficient mixing might not complete the hydrolysis.

Q2: I have a persistent and troublesome emulsion during the liquid-liquid extraction. How can I break it?

A: Emulsions are a common frustration, typically caused by finely dispersed solids or surfactant-like species at the interface of the aqueous and organic layers.[6]

  • Causality: In Weinreb work-ups, the primary culprits are finely precipitated magnesium or aluminum salts. For instance, quenching a Grignard reaction can produce magnesium hydroxides/oxides which are notoriously difficult to manage.[7] Basic conditions can also promote emulsion formation.[6]

  • Solutions:

    • Add Brine: The first and simplest step is to add a significant volume of saturated aqueous NaCl (brine). This increases the ionic strength and density of the aqueous phase, which helps to force the separation of the layers.[6]

    • Filter Through Celite: If solids are the suspected cause, filter the entire biphasic mixture through a pad of Celite®. This will remove the fine particulates that stabilize the emulsion. The filtrate can then be returned to the separatory funnel for clean separation.[6]

    • Use a Chelating Quench (for Aluminum Reagents): If you are working up a reaction involving an aluminum hydride (e.g., LAH, DIBAL-H), a standard water/acid quench can produce gelatinous aluminum hydroxides. The best practice is to use a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate) . The tartrate is an excellent chelating agent for aluminum, forming a soluble complex that prevents the formation of gels and emulsions, resulting in a clean separation.[7][8][9]

    • Gentle Agitation: Avoid vigorous shaking of the separatory funnel. Gentle, repeated inversions are often sufficient for extraction and can prevent emulsion formation in the first place.

Q3: My final product yield is low, and I suspect product loss during the work-up. Where could this be happening?

A: Product loss during work-up can occur at several stages: incomplete extraction, physical loss during transfers, or product decomposition.

  • Causality & Solutions:

    • Incomplete Extraction: Highly polar ketones may have some solubility in the aqueous layer. Perform multiple extractions (e.g., 3x with your organic solvent) to ensure complete recovery. Salting out with brine can further decrease the solubility of your organic product in the aqueous phase.[6]

    • Product Volatility: If your target ketone is low-boiling, be cautious during solvent removal on the rotary evaporator. Use a lower bath temperature and avoid pulling a very high vacuum.

    • Acid/Base Sensitivity: If your product contains acid-labile functional groups (e.g., acetals, silyl ethers), a harsh acidic quench with HCl could be causing decomposition. In this case, a milder quench with saturated aqueous ammonium chloride (NH₄Cl) is preferable.[5][10] Conversely, if you have base-sensitive groups, avoid basic washes (e.g., NaHCO₃) if they are not necessary.

    • Water-Soluble Products: For very polar or water-soluble ketones, standard extraction may be ineffective. In such cases, after quenching, the aqueous layer may need to be saturated with a salt like NaCl or K₂CO₃ before being continuously extracted or extracted with a more polar solvent like isopropanol/chloroform mixtures.[5]

Frequently Asked Questions (FAQs)

Q: Why is a low-temperature quench so critical in the Weinreb ketone synthesis?

A: The success of the Weinreb synthesis hinges on the stability of the tetrahedral intermediate formed when the organometallic reagent adds to the amide. This stability is due to chelation by the N-methoxy group with the metal cation (Li⁺ or Mg²⁺).[1][11] This chelated intermediate is stable at low temperatures (typically -78°C to 0°C), which prevents it from collapsing and reacting with a second equivalent of the organometallic reagent—a common problem that leads to tertiary alcohols with other acyl electrophiles.[2][4]

Quenching the reaction at low temperature ensures that any unreacted, highly reactive organometallic reagent is destroyed before the mixture is warmed. Upon warming in the presence of the aqueous quenching agent, the stable intermediate hydrolyzes to cleanly provide the desired ketone.[3] Letting the reaction warm up before quenching can lead to decomposition of the intermediate and a mixture of side products.[5]

Q: Which quenching agent should I choose? A comparison.

A: The choice of quenching agent is dictated by the stability of your product and the nature of the metal salts to be removed.

Quenching AgentPrimary Use & MechanismAdvantagesDisadvantages
Sat. aq. NH₄Cl General purpose, mildly acidic (pH ~4.5-6). Protonates and hydrolyzes the intermediate.Mild; compatible with most acid-sensitive functional groups.[10] Effective at dissolving Mg salts.May not be acidic enough for very stubborn intermediates or to dissolve all metal hydroxides.
Dilute HCl (e.g., 1M) Strongly acidic quench. Rapidly hydrolyzes the intermediate and dissolves metal salts.Very effective at dissolving magnesium salts (e.g., Mg(OH)₂) to form soluble MgCl₂.[12]Can cleave acid-labile protecting groups (e.g., Boc, silyl ethers) or functional groups.[13]
Sat. aq. Rochelle's Salt Specifically for reactions involving aluminum reagents (LAH, DIBAL-H). Chelates aluminum ions.Prevents the formation of gelatinous aluminum hydroxides, avoiding emulsions and filtration issues.[7]Primarily for aluminum; not necessary for standard Grignard/organolithium reactions.
Water Neutral quench. Used to cautiously destroy excess reagent before an acidic quench.Safest initial quench for highly reactive reagents.Does not effectively hydrolyze the intermediate on its own and will form insoluble metal hydroxides.
Q: How do I properly remove the magnesium salts after a Grignard reaction?

A: The magnesium salts (primarily MgX₂ and magnesium alkoxides) are converted to magnesium hydroxides and halides during the quench. The most effective method for their removal is an acidic work-up. By quenching with an acidic solution like 1M HCl or saturated NH₄Cl, these salts are converted to water-soluble species like MgCl₂ which are easily removed with the aqueous layer during extraction.[12] If you perform a neutral water quench, you will precipitate Mg(OH)₂, which is a thick solid that can trap product and complicate extraction. If this occurs, adding acid will dissolve the precipitate.

Standard Experimental Work-up Protocol (Grignard Reagent)

This protocol provides a reliable, self-validating baseline for the work-up of a Weinreb amide reaction with a Grignard reagent.

G cluster_reaction Reaction Phase cluster_workup Work-up & Purification Reaction Weinreb Amide + Grignard Reagent in THF at 0°C to RT Quench 1. Quench Cool to 0°C, slowly add saturated aq. NH4Cl Reaction->Quench Reaction Complete Warm 2. Warm & Stir Allow to warm to RT and stir for 15-30 min Quench->Warm Extract 3. Extraction Transfer to sep. funnel, extract with EtOAc (3x) Warm->Extract Wash 4. Wash Combine organic layers, wash with brine (1x) Extract->Wash Dry 5. Drying & Filtration Dry over Na2SO4, filter, and concentrate Wash->Dry Purify 6. Purification Purify crude product via silica gel chromatography Dry->Purify Product Pure Ketone Purify->Product

Caption: General workflow for Weinreb amide reaction work-up.

Methodology:

  • Cool the Reaction: Once the reaction is deemed complete by TLC or LCMS, cool the reaction vessel to 0°C in an ice-water bath.

  • Quench: Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise with vigorous stirring. Monitor for any gas evolution or exotherm. Continue addition until no more fizzing is observed upon adding a new drop. A typical volume is equal to the volume of solvent used in the reaction.

  • Hydrolyze the Intermediate: Remove the ice bath and allow the biphasic mixture to warm to room temperature. Stir vigorously for 15-30 minutes. At this stage, the tetrahedral intermediate breaks down to form the ketone.

  • Extract the Product: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) three times.[14]

  • Wash and Dry: Combine the organic layers and wash once with saturated aqueous NaCl (brine) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolate the Crude Product: Filter off the drying agent and wash it with a small amount of the extraction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify: Purify the resulting crude oil or solid by flash column chromatography on silica gel to obtain the pure ketone.[15]

Mechanistic Insight: The Quench

The aqueous quench is not merely for neutralizing excess reagent; it is a chemically crucial step that liberates the final carbonyl product.

Caption: Hydrolysis of the tetrahedral intermediate during work-up.

As illustrated, the stable chelated intermediate is protonated by the aqueous acid (e.g., H₃O⁺ from NH₄Cl).[11] This breaks the stabilizing chelation and creates a good leaving group (the protonated N-methoxy-N-methylhydroxylamine). The intermediate then collapses, eliminating the hydroxylamine salt and forming the final ketone product.

References
  • Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. (2022). YouTube. [Link]

  • Weinreb ketone synthesis. (n.d.). Wikipedia. [Link]

  • Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. (2022). ACS Omega. [Link]

  • [Problem] Weinreb-Ketone synthesis / Isoxazoles. (2020). Reddit. [Link]

  • Weinreb amide workup extraction issues. (2025). Reddit. [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Recent Developments in Weinreb Synthesis and Their Applications. (2019). ResearchGate. [Link]

  • Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. (n.d.). ACS Publications. [Link]

  • Weinreb ketone synthesis. (2023). 博客 | 文学城. [Link]

  • Why does the reduction of a Weinreb amide give an aldehyde instead of an amine? (2016). Chemistry Stack Exchange. [Link]

  • Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds. (2022). Organometallics. [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018). AZoM. [Link]

  • and Aryl Ketones via Sequential 1,2-Addition/Cross- Coupling of Organolithium Reagents with Weinreb Amides. (n.d.). University of Alicante. [Link]

  • Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. (n.d.). ResearchGate. [Link]

  • The Grignard Reaction. (n.d.). University of Evansville. [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. (n.d.). Spectro Scientific. [Link]

  • Lithium Aluminium Hydride Reductions - Rochelle's Salt. (2009). Curly Arrow. [Link]

  • STANDARD EXPERIMENTAL PROTOCOLS. (n.d.). Scripps Research. [Link]

  • Using dioxane to crash out Mg salts following Grignard reaction. (n.d.). Reddit. [Link]

  • Mild and Selective Hydrozirconation of Amides to Aldehydes Using Cp2Zr(H)Cl: Scope and Mechanistic Insight. (n.d.). NIH. [Link]

  • A Report on Reagents and its Quenching Methods. (2021). Research and Reviews. [Link]

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Reference Data & Comparative Studies

Validation

The Analytical Challenge: Understanding the Analyte and Its Impurity Profile

An Expert's Comparative Guide to the High-Performance Liquid Chromatography (HPLC) Purity Analysis of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide In the landscape of pharmaceutical development and fine chemical synt...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Comparative Guide to the High-Performance Liquid Chromatography (HPLC) Purity Analysis of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is not merely a quality metric; it is a fundamental prerequisite for the safety and efficacy of the final active pharmaceutical ingredient (API). N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide, a specialized Weinreb amide, serves as a critical building block for the synthesis of complex ketones, a common motif in modern therapeutics.[1][2][3] The trifluoromethoxy (-OCF₃) group imparts unique electronic and lipophilic properties, but also presents distinct analytical challenges. Ensuring the purity of this intermediate requires a robust, selective, and validated analytical method.

This guide provides an in-depth comparison of two strategic HPLC approaches for the purity analysis of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide. We will dissect the causality behind methodological choices, present detailed experimental protocols, and ground our recommendations in the principles of analytical procedure validation as mandated by the International Council for Harmonisation (ICH).[4][5]

A successful purity method begins with a thorough understanding of the target molecule and its potential process-related impurities. The synthesis of a Weinreb amide typically involves the coupling of a carboxylic acid with N,O-dimethylhydroxylamine.

cluster_synthesis Synthetic Pathway R1 4-(Trifluoromethoxy)benzoic Acid (Starting Material) Product N-methoxy-N-methyl-4- (trifluoromethoxy)benzamide (Target Analyte) R1->Product R2 N,O-Dimethylhydroxylamine (Reagent) R2->Product Coupling Coupling Agent (e.g., HATU, EDC) Coupling->Product Imp1 Impurity A: Unreacted Starting Material Product->Imp1 Incomplete Reaction Imp2 Impurity B: Hydrolysis Product (Returns to Starting Material) Product->Imp2 Degradation (e.g., via moisture) Imp3 Impurity C: Coupling Agent Byproducts Product->Imp3 From Reaction & Workup MD Method Development (e.g., Column & Mobile Phase Selection) MV Method Validation (ICH Q2) - Specificity - Linearity & Range - Accuracy & Precision - Robustness MD->MV SST System Suitability Test (SST) (Run Before Each Sequence) MV->SST Pass SST Criteria Met? - Resolution > 2 - Tailing Factor < 1.5 - %RSD < 2.0% SST->Pass RA Routine Analysis (Sample Purity Determination) Pass->RA Yes Fail Investigate & Remediate (e.g., Check System, Prepare New Mobile Phase) Pass->Fail No Fail->SST

Caption: Workflow from method development to validated routine analysis.

System Suitability and Validation Criteria

The following table outlines typical acceptance criteria for a validated purity method. These parameters must be verified before proceeding with any sample analysis.

Validation ParameterSystem Suitability Test (SST)Acceptance CriteriaRationale
Specificity Resolution (Rs) between the main peak and the closest impurity.Rs > 2.0Ensures baseline separation, allowing for accurate integration of each peak. [6]
Precision % Relative Standard Deviation (%RSD) of peak area from 5 replicate injections of a standard.%RSD ≤ 2.0%Demonstrates the repeatability of the analytical system. [7]
Peak Shape Tailing Factor (Tf) for the main analyte peak.Tf ≤ 1.5A symmetrical peak (Tf ≈ 1) is essential for accurate integration; high tailing can indicate undesirable column interactions.
Linearity Correlation Coefficient (r²) of a 5-point calibration curve.r² ≥ 0.999Confirms a proportional relationship between concentration and detector response over the desired range. [8][9]
Accuracy % Recovery of a spiked placebo or known standard.98.0% - 102.0%Measures the closeness of the experimental value to the true value. [8]

Comparative Performance Summary

FeatureMethod A (C18)Method B (PFP)
Selectivity Basis Primarily HydrophobicityMixed-Mode: Hydrophobicity, π-π, Dipole-Dipole
Expected Retention Strong retention for the analyte, early elution for polar impurities.May show different elution orders compared to C18, especially for fluorinated or aromatic impurities.
Robustness High. C18 columns are well-characterized and highly reproducible.Good. PFP phases are stable, but selectivity can be more sensitive to mobile phase composition.
Primary Advantage Universal applicability, excellent for separating based on polarity differences.Orthogonal selectivity, ideal for resolving structurally similar impurities that are difficult to separate on C18.
Potential Drawback May fail to resolve impurities with similar hydrophobicity to the main analyte.May exhibit longer retention times for highly fluorinated compounds, potentially leading to longer run times.

Conclusion and Senior Scientist Recommendation

Both the standard C18 and the specialized PFP reverse-phase HPLC methods offer viable pathways for the purity analysis of N-methoxy-N-methyl-4-(trifluoromethoxy)benzamide.

Recommendation: For routine quality control and release testing, Method A (C18) should be the primary choice. Its foundation in hydrophobic separation is scientifically sound for resolving the key polar starting material from the non-polar product. The robustness and widespread availability of C18 columns make it a highly reliable and transferable method.

Method B (PFP) serves as a powerful orthogonal method. It is the recommended approach for impurity profiling studies, forced degradation analysis, and for troubleshooting when the C18 method shows limitations in resolving unknown or co-eluting species. The unique selectivity of the PFP phase provides a higher degree of confidence in the overall purity assessment by offering a different analytical perspective.

Ultimately, the implementation of a validated HPLC method, governed by strict system suitability criteria, is non-negotiable. It transforms a routine analysis into a self-validating system that provides trustworthy and accurate data, safeguarding the quality of the synthetic pathway from intermediate to final product.

References

  • International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). (2023-11-30). Available at: [Link]

  • Taylor & Francis Online. One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent. Available at: [Link]

  • ResearchGate. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Available at: [Link]

  • International Council for Harmonisation. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]

  • PubMed. Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Available at: [Link]

  • National Center for Biotechnology Information. High-Performance Liquid Chromatography (HPLC) Method Validation for Identifying and Quantifying Rebamipide in Ethosomes. (2024-03-12). Available at: [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Google Patents. CN111595985B - Analytical method for measuring related substances of rebamipide by using HPLC (high performance liquid chromatography).
  • ResearchGate. Isocratic rp-hplc method for the simultaneous determination of reaction rate in n-phenylbenzamide synthesis and its intermediate compounds. (2025-11-26). Available at: [Link]

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • IAEA. VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO). Available at: [Link]

  • Chromatography Online. Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Available at: [Link]

  • MDPI. A Concise Asymmetric Synthesis of the Aggregation Pheromone of Cryptolestes ferrugineus, Ferrulactone II, and Its Enantiomer. Available at: [Link]

  • AMSbio. ICH Guidelines for Analytical Method Validation Explained. (2025-07-22). Available at: [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023-03-15). Available at: [Link]

  • Waters. Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. Available at: [Link]

  • IJNRD. DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA. (2023-05-05). Available at: [Link]

  • Organic Syntheses. N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. (2023-11-03). Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Columns. Available at: [Link]

  • Royal Society of Chemistry. Synthesis of Weinreb amides using diboronic acid anhydride-catalyzed dehydrative amidation of carboxylic acids. Available at: [Link]

  • PubMed. Development and validation of a sensitive HPLC-MS/MS method for determination of chidamide (epidaza), a new benzamide class of selective histone deacetylase inhibitor, in human plasma and its clinical application. Available at: [Link]

  • National Center for Biotechnology Information. Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Available at: [Link]

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Comparative

A Comparative Guide for Drug Discovery Professionals: Weinreb Amides vs. Esters for Ketone Synthesis

In the landscape of modern synthetic organic chemistry, the efficient and selective construction of ketones is a cornerstone of drug discovery and development. Ketones are not only prevalent structural motifs in biologic...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic organic chemistry, the efficient and selective construction of ketones is a cornerstone of drug discovery and development. Ketones are not only prevalent structural motifs in biologically active molecules but also serve as versatile intermediates for a myriad of chemical transformations. The addition of organometallic reagents to carboxylic acid derivatives stands as a primary method for forging the crucial carbon-carbon bond that defines a ketone. However, the choice of the carboxylic acid derivative is paramount to the success of this transformation. This guide provides an in-depth, objective comparison of two common precursors for ketone synthesis: Weinreb amides and esters . We will delve into the underlying chemical principles, compare their performance with supporting experimental data, and provide actionable protocols for researchers at the bench.

The Fundamental Challenge: Controlling Reactivity

The synthesis of a ketone via the reaction of an organometallic reagent (such as a Grignard or organolithium reagent) with a carboxylic acid derivative involves a nucleophilic acyl substitution. The crux of the challenge lies in preventing a second addition of the highly reactive organometallic reagent to the newly formed ketone, which would lead to an undesired tertiary alcohol. This phenomenon, known as over-addition , is a common pitfall, particularly when using highly reactive carboxylic acid derivatives like esters.[1][2]

Weinreb Amides: A Paradigm of Controlled Acylation

In 1981, Steven M. Weinreb and Steven Nahm introduced the N-methoxy-N-methylamide, now ubiquitously known as the Weinreb amide , as a solution to the over-addition problem.[3] The genius of the Weinreb amide lies in its ability to form a stable, five-membered chelated tetrahedral intermediate upon addition of an organometallic reagent.[4][5] This intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup.[3][5] This elegant mechanism effectively protects the carbonyl group from a second nucleophilic attack.

Mechanism of the Weinreb-Nahm Ketone Synthesis

The reaction proceeds through a well-defined pathway that ensures the formation of the desired ketone in high yield.

Caption: Mechanism of the Weinreb-Nahm ketone synthesis.

Esters: The Perils of a More Reactive Ketone

In contrast to Weinreb amides, the reaction of organometallic reagents with esters typically leads to the formation of tertiary alcohols.[1][6] This is because the initially formed ketone is more reactive towards nucleophilic attack than the starting ester.[1][6] The ester carbonyl is stabilized by resonance from the lone pair of the alkoxy oxygen, making it less electrophilic than the ketone carbonyl.[1] Consequently, even with careful control of stoichiometry, the Grignard or organolithium reagent will preferentially react with the ketone as it is formed, leading to the over-addition product.[1]

Mechanism of Grignard Reaction with an Ester

The reaction pathway highlights the formation of the ketone as an intermediate that is readily consumed.

Caption: Over-addition in the reaction of a Grignard reagent with an ester.

Performance Comparison: Weinreb Amides vs. Esters

The superior performance of Weinreb amides in ketone synthesis is well-documented in the chemical literature. They consistently provide higher yields of the desired ketone and exhibit broader functional group tolerance compared to the direct use of esters.

FeatureWeinreb AmideEster
Primary Product KetoneTertiary Alcohol
Yield of Ketone Generally high to excellent (often >80%)[4][7]Generally low to moderate, often with significant byproduct formation[1][2]
Over-addition Suppressed due to stable chelated intermediate[3][5]Major side reaction[1][6]
Functional Group Tolerance High; tolerates a wide range of functional groups including esters, nitriles, and halides[3][7]Limited; the highly basic and nucleophilic organometallic reagent can react with many functional groups[8]
Reaction Conditions Typically requires anhydrous conditions and inert atmosphere; reaction temperatures are often low.Requires strictly anhydrous conditions and inert atmosphere; precise temperature control is crucial to minimize side reactions.
Workup Acidic workup to hydrolyze the stable intermediate.Acidic workup to quench the reaction and protonate the alkoxide.

Table 1. Comparison of Weinreb amides and esters for ketone synthesis.

Experimental Data: A Case Study

To illustrate the practical differences, consider the synthesis of a biaryl ketone. A study by a research group demonstrated the highly efficient synthesis of a variety of biaryl ketones from Weinreb amides and functionalized Grignard reagents.[7] For instance, the reaction of N-methoxy-N-methylbenzamide with 3-fluorophenylmagnesium chloride in toluene at room temperature afforded the corresponding ketone in 71% yield.[7] Notably, the reaction tolerated an excess of the Grignard reagent without significant formation of the tertiary alcohol.[7] In contrast, attempting a similar reaction with an ester would be expected to yield the tertiary alcohol as the major product.

Experimental Protocols

Protocol 1: Ketone Synthesis via Weinreb Amide

This protocol is a general procedure for the synthesis of a ketone from a Weinreb amide and a Grignard reagent.

Materials:

  • Weinreb amide (1.0 equiv)

  • Grignard reagent (1.2 equiv, solution in THF or diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the Weinreb amide and dissolve it in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent dropwise to the stirred solution of the Weinreb amide over a period of 15-30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired ketone.

Protocol 2: Attempted Ketone Synthesis from an Ester and a Grignard Reagent

This protocol outlines a typical procedure for the reaction of an ester with a Grignard reagent, which generally leads to a tertiary alcohol.

Materials:

  • Ester (1.0 equiv)

  • Grignard reagent (2.2 equiv, solution in THF or diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the ester and dissolve it in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the Grignard reagent dropwise to the stirred solution of the ester over a period of 30-60 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel. The major product is expected to be the tertiary alcohol.

Conclusion and Recommendations

For researchers, scientists, and drug development professionals, the choice of synthetic methodology is critical for achieving project goals in a timely and efficient manner. When the synthesis of a ketone is a key step in a synthetic sequence, the evidence overwhelmingly supports the use of Weinreb amides over esters as precursors for reactions with organometallic reagents.

The Weinreb amide provides a robust and reliable method for the synthesis of ketones in high yields with excellent functional group tolerance.[3][7] Its unique ability to form a stable chelated intermediate effectively circumvents the pervasive issue of over-addition that plagues similar reactions with esters.[4][5] While the preparation of a Weinreb amide from a carboxylic acid or ester adds an extra step to the synthetic sequence, the reliability and high yield of the subsequent ketone formation often justify this initial investment.

The direct synthesis of ketones from esters using Grignard or organolithium reagents is fraught with challenges, primarily the formation of tertiary alcohol byproducts.[1][2] While certain strategies can be employed to favor ketone formation, such as using an excess of the ester or specific, less reactive organometallic reagents, these methods are often substrate-dependent and lack general applicability. For these reasons, the direct reaction of esters with organometallic reagents is generally not the preferred method for preparing ketones.

References

  • Bao, X.; et al. Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs. Kinetic Control with N,N-Boc2-Amides. Org. Biomol. Chem.2020 , 18 (17), 3343–3348. [Link]

  • Thirupathi, R.; et al. Synthesis of ketones by utilizing thioesters as “radical weinreb amides”. UTD TREASURES. 2019 . [Link]

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Khalid, M.; et al. Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. 2020 . [Link]

  • Chemistry Steps. Esters with Grignard Reagent. [Link]

  • Khalid, M.; et al. Recent Developments in Weinreb Synthesis and Their Applications (A-Review). ResearchGate. 2019 . [Link]

  • Ashenhurst, J. Reactions of Grignard Reagents. Master Organic Chemistry. 2015 . [Link]

  • Hama, T.; et al. Grignard Method for Preparing Thioesters from Esters and Its Application to One-Pot Synthesis of Ketones and Aldehydes. ACS Omega. 2024 . [Link]

  • Ashenhurst, J. Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. 2016 . [Link]

Sources

Validation

A Mechanistic Showdown: A Comparative Guide to Weinreb Ketone Synthesis and Its Leading Alternatives

For researchers, scientists, and professionals in drug development, the reliable and chemoselective synthesis of ketones is a cornerstone of molecular construction. The Weinreb ketone synthesis, first reported in 1981, h...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the reliable and chemoselective synthesis of ketones is a cornerstone of molecular construction. The Weinreb ketone synthesis, first reported in 1981, has long been a trusted method for converting carboxylic acid derivatives into ketones, prized for its ability to prevent the common problem of over-addition by organometallic reagents.[1][2] However, the landscape of synthetic organic chemistry is ever-evolving, and a number of powerful alternatives have since emerged, each with its own mechanistic nuances, advantages, and limitations.

This guide provides an in-depth, mechanistically-driven comparison of the Weinreb ketone synthesis with its principal alternatives: the Fukuyama ketone synthesis and the addition of organometallic reagents to nitriles. We will also explore modern advancements that offer practical and, in some cases, superior alternatives. By understanding the "why" behind the "how" of these transformations, the practicing chemist can make more informed decisions in the design and execution of complex synthetic routes.

The Gold Standard: Understanding the Weinreb Ketone Synthesis

The enduring success of the Weinreb-Nahm ketone synthesis lies in its elegant solution to a fundamental problem in carbonyl chemistry: the high reactivity of the ketone product towards the organometallic nucleophile, which often leads to the formation of tertiary alcohols.[1][3] The Weinreb synthesis circumvents this by employing an N-methoxy-N-methylamide, commonly known as a Weinreb-Nahm amide.

The Key to Success: A Stabilized Tetrahedral Intermediate

The reaction proceeds through the nucleophilic addition of an organolithium or Grignard reagent to the Weinreb-Nahm amide. The genius of this method is the formation of a stable, five-membered chelated tetrahedral intermediate.[4] The methoxy group on the nitrogen atom coordinates to the metal cation (Li⁺ or MgX⁺), creating a thermodynamically stable complex that resists collapse until acidic workup. This chelation effectively protects the intermediate from further nucleophilic attack, thus preventing over-addition.[5] Upon introduction of a proton source, the chelate is broken, and the intermediate collapses to furnish the desired ketone.

Caption: Mechanism of the Weinreb Ketone Synthesis.

Advantages:

  • Excellent prevention of over-addition: This is the hallmark of the Weinreb synthesis.[1]

  • Broad substrate scope: Tolerates a wide variety of functional groups, including esters, silyl ethers, and N-protected amino acids.[6]

  • Versatility: Weinreb amides can also be reduced to aldehydes using reagents like diisobutylaluminium hydride (DIBAL-H).[7]

Limitations:

  • Atom economy: The synthesis of the Weinreb-Nahm amide from a carboxylic acid requires an additional step, and the N,O-dimethylhydroxylamine moiety is a leaving group.

  • Harsh nucleophiles: The use of highly basic Grignard or organolithium reagents can be problematic for substrates with sensitive functional groups not tolerated by these reagents.

  • Steric hindrance: Highly sterically hindered substrates can sometimes lead to side reactions, such as elimination of the methoxide group.[6]

Alternative I: The Fukuyama Ketone Synthesis - A Palladium-Catalyzed Approach

The Fukuyama ketone synthesis offers a milder, palladium-catalyzed alternative that avoids the use of highly basic organometallic reagents.[2] This reaction involves the coupling of a thioester with an organozinc halide.[8]

The Catalytic Cycle: A Dance of Palladium

The proposed mechanism proceeds through a catalytic cycle involving a palladium(0) species.[2]

  • Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition into the carbon-sulfur bond of the thioester to form an acyl-palladium(II) complex.

  • Transmetalation: The organozinc reagent transmetalates its organic group to the palladium center, displacing the thiol moiety and forming an acyl-alkyl-palladium(II) intermediate.

  • Reductive Elimination: This intermediate undergoes reductive elimination to furnish the ketone product and regenerate the Pd(0) catalyst.

Fukuyama Ketone Synthesis Mechanism Pd0 Pd(0)Lₙ OxAdd R¹(CO)Pd(II)(SR)Lₙ Pd0->OxAdd Oxidative Addition Transmet R¹(CO)Pd(II)(R²)Lₙ OxAdd->Transmet Transmetalation Transmet->Pd0 Reductive Elimination Ketone R¹COR² Transmet->Ketone Byproduct R-S-ZnX Transmet->Byproduct Thioester R¹COSR Thioester->OxAdd Organozinc R²ZnX Organozinc->Transmet

Caption: Catalytic Cycle of the Fukuyama Ketone Synthesis.

Advantages:

  • High chemoselectivity: The mildness of organozinc reagents allows for excellent functional group tolerance, including ketones, esters, and aryl halides.[8]

  • Milder reaction conditions: Avoids the use of strongly basic organolithium or Grignard reagents.[2]

  • Accessible starting materials: Thioesters are readily prepared from carboxylic acids.[9]

Limitations:

  • Catalyst cost and sensitivity: Palladium catalysts can be expensive, and some are sensitive to air and moisture.

  • Preparation of organozinc reagents: While many are commercially available, the preparation of more complex organozinc reagents can be an additional synthetic step.

  • Potential for side reactions: With certain substrates, side reactions such as β-hydride elimination from the organozinc reagent can occur.[7]

Alternative II: Ketone Synthesis from Nitriles

The reaction of Grignard or organolithium reagents with nitriles provides another robust method for ketone synthesis that inherently avoids over-addition.

The Iminium Intermediate: A Stopper for a Second Addition

The reaction proceeds via nucleophilic addition of the organometallic reagent to the electrophilic carbon of the nitrile.[10] This forms a stable intermediate iminium salt. Crucially, this intermediate is negatively charged and therefore unreactive towards a second equivalent of the nucleophilic organometallic reagent.[9] Subsequent acidic hydrolysis of the iminium salt furnishes the ketone.[8]

Caption: Mechanism of Ketone Synthesis from Nitriles.

Advantages:

  • Inherent prevention of over-addition: The negatively charged intermediate is unreactive to further nucleophilic attack.[4]

  • Readily available starting materials: Nitriles are common synthetic intermediates and can be prepared from various functional groups.

  • Strong C-C bond formation: Utilizes powerful nucleophiles for efficient bond formation.

Limitations:

  • Harsh nucleophiles: Similar to the Weinreb synthesis, the use of Grignard or organolithium reagents limits the functional group tolerance.

  • Hydrolysis step: Requires a separate hydrolysis step, which can sometimes be sluggish or lead to side products with sensitive substrates.

  • Potential for α-deprotonation: If the nitrile has acidic α-protons, the strongly basic organometallic reagent can act as a base, leading to deprotonation instead of nucleophilic addition.[4]

Performance Comparison: A Data-Driven Overview

FeatureWeinreb Ketone SynthesisFukuyama Ketone SynthesisKetone Synthesis from Nitriles
Key Intermediate Stable chelated tetrahedral intermediateAcyl-palladium(II) complexIminium salt
Nucleophile Organolithium or Grignard reagentsOrganozinc halidesOrganolithium or Grignard reagents
Functional Group Tolerance Good, but limited by the reactivity of the organometallic reagent.[6]Excellent; tolerates ketones, esters, aryl halides.[8]Moderate; limited by the reactivity of the organometallic reagent.
Reaction Conditions Typically low temperatures (-78 to 0 °C)Mild, often room temperatureVaries, often from 0 °C to reflux
Key Advantages Robust, well-established, excellent prevention of over-addition.[1]High chemoselectivity, mild conditions, avoids strongly basic nucleophiles.[2]Inherent prevention of over-addition, readily available starting materials.
Key Limitations Requires preparation of Weinreb amide, use of harsh nucleophiles.Palladium catalyst cost, preparation of organozinc reagents.Use of harsh nucleophiles, potential for α-deprotonation.[4]
Typical Yields Generally high (70-95%)Generally high (70-95%)Good to high (60-90%)

Modern Alternatives: Expanding the Synthetic Toolkit

Recent advances have introduced new activating groups for amides that serve as practical alternatives to the Weinreb system.

  • N-Boc Amides: The use of N-Boc protected amides has been shown to be effective for the synthesis of ketones with Grignard reagents. In some cases, N-Boc amides have demonstrated higher reactivity than their Weinreb counterparts.[11]

  • Morpholine Amides: Morpholine amides are emerging as a cost-effective and stable alternative to Weinreb amides. Morpholine is an inexpensive industrial chemical, making this approach attractive for large-scale synthesis.

Experimental Protocols: From Theory to Practice

To provide a practical context, detailed protocols for the Weinreb ketone synthesis and the Fukuyama ketone synthesis are outlined below.

Experimental Protocol 1: Weinreb Ketone Synthesis

This protocol is a general procedure for the synthesis of a ketone from a Weinreb-Nahm amide and a Grignard reagent.

Step 1: Preparation of the Weinreb-Nahm Amide

  • To a solution of the carboxylic acid (1.0 equiv) in an appropriate solvent (e.g., CH₂Cl₂ or THF) at 0 °C, add a coupling reagent (e.g., EDC, 1.1 equiv) and a catalyst (e.g., DMAP, 0.1 equiv).

  • Add N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) and a non-nucleophilic base (e.g., triethylamine, 1.2 equiv).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Work up the reaction by washing with aqueous acid, base, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to afford the pure Weinreb-Nahm amide.

Step 2: Reaction with Grignard Reagent

  • Dissolve the Weinreb-Nahm amide (1.0 equiv) in anhydrous THF under an inert atmosphere (N₂ or Ar) and cool the solution to 0 °C or -78 °C, depending on the reactivity of the Grignard reagent.

  • Slowly add the Grignard reagent (1.1-1.5 equiv) dropwise via syringe.

  • Stir the reaction at the same temperature for 1-3 hours, monitoring the progress by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to yield the desired ketone.

Experimental Protocol 2: Fukuyama Ketone Synthesis

This protocol provides a general procedure for the palladium-catalyzed coupling of a thioester with an organozinc reagent.

Step 1: Preparation of the Thioester

  • Activate the carboxylic acid (1.0 equiv) with a coupling reagent (e.g., DCC or EDC, 1.1 equiv) in CH₂Cl₂ at 0 °C.

  • Add the desired thiol (e.g., ethanethiol, 1.1 equiv) and a catalytic amount of DMAP.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter off the urea byproduct and concentrate the filtrate.

  • Purify the crude product by flash column chromatography.

Step 2: Fukuyama Coupling

  • To a solution of the thioester (1.0 equiv) in anhydrous THF under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add the organozinc halide reagent (1.5-2.0 equiv) in THF dropwise at room temperature.

  • Stir the reaction at room temperature or gentle heating (e.g., 50 °C) until the starting material is consumed.

  • Quench the reaction with saturated aqueous NH₄Cl.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Conclusion: Choosing the Right Tool for the Job

The Weinreb ketone synthesis remains a powerful and reliable method, particularly when over-addition is a significant concern. However, for substrates with sensitive functional groups that are incompatible with strongly basic organometallics, the Fukuyama ketone synthesis offers a superior, milder alternative. The synthesis of ketones from nitriles provides a straightforward and atom-economical approach, especially when the nitrile starting material is readily accessible.

As with any synthetic transformation, the optimal choice of method depends on a careful analysis of the substrate, the desired product, and the overall synthetic strategy. By understanding the underlying mechanisms and the practical considerations of each of these powerful reactions, the modern synthetic chemist is well-equipped to navigate the challenges of ketone synthesis with precision and efficiency.

References

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